Sodium 2,2,2-trifluoroethanolate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,2,2-trifluoroethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3O.Na/c3-2(4,5)1-6;/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGMXYUAWZYTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059960 | |
| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-87-1 | |
| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,2,2-trifluoroethanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Sodium 2,2,2-Trifluoroethanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) is a crucial reagent in modern organic synthesis, primarily utilized for the introduction of the trifluoroethoxy group into molecules. This functionalization is of significant interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and altered lipophilicity. This guide provides an in-depth overview of the synthesis, characterization, and key applications of this compound, complete with detailed experimental protocols, comprehensive data tables, and visualizations of the core chemical processes.
Introduction
This compound is the sodium salt of 2,2,2-trifluoroethanol. The electron-withdrawing nature of the trifluoromethyl group makes the parent alcohol significantly more acidic (pKa ≈ 12.4) than non-fluorinated alcohols like ethanol (pKa ≈ 15.9).[1] Consequently, this compound is a weaker base but a potent nucleophile.[1] Its primary application lies in nucleophilic substitution reactions to form trifluoroethyl ethers and esters.[1] Furthermore, it serves as a catalyst in various organic transformations, including esterifications and ring-opening polymerizations.[1]
Synthesis of this compound
The synthesis of this compound is predominantly achieved through two main routes: the direct reaction of 2,2,2-trifluoroethanol with sodium metal and the deprotonation of 2,2,2-trifluoroethanol using a strong base like sodium hydride. Both methods require anhydrous conditions to prevent the formation of sodium hydroxide.
Experimental Protocols
Method 1: Reaction with Sodium Metal
This method involves the direct reaction of 2,2,2-trifluoroethanol with sodium metal, resulting in the formation of the alkoxide and hydrogen gas.
-
Reaction: 2 CF₃CH₂OH + 2 Na → 2 CF₃CH₂ONa + H₂
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal (1 equivalent) under a positive pressure of nitrogen.
-
Add anhydrous dioxane via a cannula.[2]
-
From the dropping funnel, add anhydrous 2,2,2-trifluoroethanol (1 equivalent) dropwise to the sodium dispersion at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until all the sodium has reacted.
-
Cool the reaction mixture to room temperature. The resulting solution or suspension of this compound can be used directly in subsequent reactions.
-
For isolation, the solvent can be removed under reduced pressure to yield the product as a white solid.
-
Method 2: Reaction with Sodium Hydride
This is often the preferred method as it avoids the use of highly reactive sodium metal and the generation of flammable hydrogen gas.
-
Reaction: CF₃CH₂OH + NaH → CF₃CH₂ONa + H₂
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane washings carefully under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of sodium hydride.
-
Cool the slurry to 0 °C in an ice bath.
-
Add a solution of anhydrous 2,2,2-trifluoroethanol (1 equivalent) in anhydrous THF dropwise from the dropping funnel. Control the addition rate to manage the exothermic reaction and hydrogen evolution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
The resulting solution of this compound in THF can be used directly.
-
Characterization
The successful synthesis of this compound is confirmed through various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 420-87-1 | [3] |
| Molecular Formula | C₂H₂F₃NaO | [4] |
| Molecular Weight | 122.02 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | Not available | |
| Boiling Point | 74 °C at 760 mmHg (for parent alcohol) | [3] |
| Flash Point | 29.4 °C (for parent alcohol) | [6] |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) | [7] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
| Nucleus | Moiety | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H NMR | -CH₂- | ~3.8-4.2 ppm | Quartet | ~8-10 Hz |
| ¹⁹F NMR | -CF₃ | ~ -77 ppm (relative to CFCl₃) | Triplet | ~8-10 Hz |
Note: Chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. The formation of the alkoxide from the alcohol is marked by the disappearance of the broad O-H stretching band.
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretching |
| ~1250-1000 | C-F stretching (strong) |
| ~1100-1000 | C-O stretching |
Note: One source mentions absorption bands at 3200 cm⁻¹ (C-H stretching) and 3000 cm⁻¹ (C=C stretching), the latter of which may be a misinterpretation for this molecule.[5]
Mass Spectrometry (MS)
Mass spectrometry of this compound is challenging due to its low volatility. Analysis is typically performed on its more volatile parent alcohol, 2,2,2-trifluoroethanol. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the ion.
-
Calculated Exact Mass of C₂H₂F₃O⁻: 100.0034
-
Calculated Exact Mass of [C₂H₂F₃NaO + H]⁺: 122.9928
Applications in Organic Synthesis
This compound is a versatile reagent with applications as a nucleophile and a catalyst.
Nucleophilic Substitution Reactions
The primary use of this compound is as a nucleophile to introduce the trifluoroethoxy group.
-
Synthesis of Trifluoroethyl Ethers: It reacts with alkyl halides or sulfonates to form trifluoroethyl ethers. This is particularly useful for the synthesis of molecules where direct dehydration methods are not feasible.[2]
-
Synthesis of Aryl Trifluoroethyl Ethers: It can be used in the synthesis of (2,2,2-trifluoroethoxy)benzoic acids from halobenzoic acids in the presence of a copper catalyst.[7]
Catalysis
This compound can act as a base catalyst in several reactions.
-
Esterification: It catalyzes the esterification of carboxylic acids with alcohols by deprotonating the alcohol, thereby increasing its nucleophilicity.[1]
Visualizing the Chemistry
Synthesis Workflows
Characterization Workflow
Role in Organic Reactions
Safety and Handling
This compound is a hygroscopic and moisture-sensitive solid.[5] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. It is corrosive and can cause burns upon contact with skin or eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. The parent alcohol, 2,2,2-trifluoroethanol, is flammable.[6]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the incorporation of the trifluoroethoxy moiety. The synthetic methods are straightforward, though they require careful handling of moisture-sensitive and reactive materials. Its characterization is well-established using standard spectroscopic techniques. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and preparation of novel fluorinated molecules.
References
- 1. This compound | 420-87-1 | Benchchem [benchchem.com]
- 2. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | C2H2F3NaO | CID 23677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to Sodium 2,2,2-trifluoroethanolate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) is the sodium salt of 2,2,2-trifluoroethanol. It is a white to off-white, hygroscopic solid that serves as a potent nucleophile and a strong base in organic synthesis.[1] The introduction of the trifluoroethoxy group (-OCH₂CF₃) into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and biological activity. This makes this compound a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound.
Physical and Chemical Properties
The properties of this compound are summarized in the tables below. It is important to distinguish between the properties of the sodium salt and its parent alcohol, 2,2,2-trifluoroethanol, as the latter is often reported in literature and can be a source of confusion.
General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂H₂F₃NaO | [3] |
| Molecular Weight | 122.02 g/mol | [2] |
| CAS Number | 420-87-1 | [2] |
| Appearance | White to off-white hygroscopic solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Enhanced solubility in fluorinated solvents.[2] Qualitative solubility in other solvents is not well-documented. |
Note: The boiling point (74 °C at 760 mmHg) and flash point (29.4 °C) frequently cited are for the parent alcohol, 2,2,2-trifluoroethanol, not the sodium salt.[3]
Chemical and Spectroscopic Properties
| Property | Value | Reference |
| pKa of parent alcohol (2,2,2-trifluoroethanol) | ~12.4 | [2] |
| Basicity | Strong base | [1] |
| Nucleophilicity | Potent nucleophile | [2] |
| ¹H NMR (expected for -CH₂- in the salt) | Quartet, shift dependent on solvent | |
| ¹⁹F NMR (for -CF₃ in the salt) | Singlet (proton decoupled) or quartet (proton coupled) at approximately -75 ppm | |
| FTIR (C-H stretching) | ~3200 cm⁻¹ |
Synthesis of this compound
This compound is typically prepared by the deprotonation of 2,2,2-trifluoroethanol. Two common methods are the reaction with sodium metal and the use of a strong base such as sodium hydride.[2] The latter is often preferred for its convenience and safety.
Synthesis Workflow
The general workflow for the synthesis of this compound using sodium hydride is depicted below.
Detailed Experimental Protocol (Sodium Hydride Method)
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,2,2-Trifluoroethanol (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Septa and needles
Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet is flushed with an inert gas (argon or nitrogen).
-
Addition of Sodium Hydride: Sodium hydride (1.0 equivalent) is carefully weighed and transferred to the flask. Anhydrous THF is added to create a suspension.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of 2,2,2-Trifluoroethanol: Anhydrous 2,2,2-trifluoroethanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Isolation: The resulting solution/suspension of this compound in THF can be used directly in subsequent reactions. To isolate the solid product, the solvent is removed under reduced pressure, and the resulting solid is dried under high vacuum.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood.
-
2,2,2-Trifluoroethanol is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
The reaction generates flammable hydrogen gas. Ensure proper ventilation and avoid sources of ignition.
Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2,2,2-trifluoroethoxy group.
Nucleophilic Substitution Reactions
As a potent nucleophile, this compound readily participates in Sₙ2 reactions with various electrophiles, most notably in the Williamson ether synthesis.[2]
In this reaction, the trifluoroethanolate anion attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group to form a trifluoroethyl ether. This reaction is highly efficient for primary alkyl halides.
Base-Mediated Reactions
Due to its strong basicity, this compound can be used to deprotonate a variety of acidic protons, initiating a range of chemical transformations. The reduced basicity compared to non-fluorinated alkoxides can be advantageous in minimizing side reactions.[2]
Safety and Handling
-
Corrosive: As a strong base, this compound is corrosive and can cause severe skin and eye damage.
-
Hygroscopic: The compound readily absorbs moisture from the air and should be stored under an inert atmosphere in a tightly sealed container.[1]
-
Flammability: While the solid itself is not highly flammable, its reaction with water or protic solvents can be highly exothermic and may ignite flammable solvents.
-
Toxicity: The toxicity of the sodium salt has not been extensively studied, but it is expected to be harmful if ingested or inhaled, similar to its parent alcohol.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood.
Conclusion
This compound is a key reagent for the introduction of the trifluoroethoxy moiety in organic synthesis. Its strong basicity and nucleophilicity make it a versatile tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and safe utilization in the laboratory. Further research into its physical properties, such as melting point and solubility in common organic solvents, would be beneficial to the scientific community.
References
Sodium 2,2,2-trifluoroethanolate: A Technical Guide to Its Properties and Safe Handling
Introduction
Sodium 2,2,2-trifluoroethanolate, a fluorinated alkoxide, is a significant reagent in modern organic synthesis.[1] It serves as a potent nucleophile and a strong base, primarily utilized for introducing the 2,2,2-trifluoroethoxy group into molecules.[2] This modification is a key strategy in the development of pharmaceuticals and advanced materials, as the trifluoroethoxy group can substantially alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides an in-depth overview of its chemical properties, safety data, and handling protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the sodium salt of 2,2,2-trifluoroethanol.[2] The presence of the three highly electronegative fluorine atoms has a profound electron-withdrawing effect, which influences its basicity and reactivity.[2] It is typically a white to off-white solid that is hygroscopic and sensitive to moisture.[1]
| Property | Value | Source |
| CAS Number | 420-87-1 | [2][3][4] |
| Molecular Formula | C₂H₂F₃NaO | [1][5] |
| Molecular Weight | 122.02 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Boiling Point | 74°C at 760 mmHg | [3][4] |
| Flash Point | 29.4°C | [3][4] |
| InChI Key | MSGMXYUAWZYTFC-UHFFFAOYSA-N | [2] |
Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. The following table summarizes its GHS classification. It is important to note that while this data is for the sodium salt, much of the detailed toxicological data available is for the parent alcohol, 2,2,2-trifluoroethanol.
GHS Hazard Classification [5]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |
| Reproductive toxicity | Category 1 | H360: May damage fertility or the unborn child |
Toxicological Data (for 2,2,2-Trifluoroethanol)
| Test | Species | Value |
| Oral LD50 | Rat | 240 mg/kg |
| Dermal LD50 | Rat | 1680 mg/kg |
| Inhalation LC50 | Mouse | 499.4 ppm (4 hours) |
Source:[6]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the deprotonation of 2,2,2-trifluoroethanol with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF).[2]
Materials:
-
2,2,2-trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a connection to an inert gas line.
-
Under a positive pressure of nitrogen or argon, charge the flask with a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add 2,2,2-trifluoroethanol dropwise from the dropping funnel to the stirred suspension. The addition should be controlled to manage the exothermic reaction and the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the evolution of gas has ceased.
-
The resulting mixture contains this compound in THF and can be used directly for subsequent reactions.
Diagrams and Workflows
Safe Handling and Use Protocol
The following diagram outlines the necessary workflow for the safe handling and use of this compound in a laboratory setting.
Safe handling workflow for this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 420-87-1 | Benchchem [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | C2H2F3NaO | CID 23677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
Delving into the Solubility of Sodium 2,2,2-trifluoroethanolate: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the solubility characteristics of sodium 2,2,2-trifluoroethanolate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for solubility determination and offers a framework for data presentation and analysis.
Introduction
This compound (CF₃CH₂ONa) is a specialty alkoxide that serves as a crucial reagent and catalyst in organic synthesis. Its utility in introducing the trifluoroethoxy group into molecules makes it a valuable tool in the development of pharmaceuticals and advanced materials. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring process safety. This guide details methodologies for quantifying the solubility of this compound and provides a structure for reporting these critical physicochemical data.
Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, it is generally understood that its solubility is enhanced in fluorinated solvents. To facilitate standardized data reporting, the following table is provided as a template for researchers to populate with their experimentally determined solubility values.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |
| Tetrahydrofuran (THF) | 7.6 | [Data to be determined] | [Data to be determined] |
| Acetonitrile | 37.5 | [Data to be determined] | [Data to be determined] |
| Dimethylformamide (DMF) | 36.7 | [Data to be determined] | [Data to be determined] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Data to be determined] | [Data to be determined] |
| Methanol | 32.7 | [Data to be determined] | [Data to be determined] |
| Ethanol | 24.5 | [Data to be determined] | [Data to be determined] |
| Dichloromethane | 9.1 | [Data to be determined] | [Data to be determined] |
| 2,2,2-Trifluoroethanol | 8.5 | [Data to be determined] | [Data to be determined] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental design and execution. The following protocols provide detailed methodologies for quantifying the solubility of this compound.
Synthesis and Characterization of this compound
Prior to solubility measurements, it is crucial to ensure the purity of the this compound. A common method for its synthesis is the reaction of 2,2,2-trifluoroethanol with a strong base like sodium hydride in an anhydrous aprotic solvent, such as THF.
Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow.
-
¹H NMR: To confirm the formation of the alkoxide.
-
¹⁹F NMR: To verify the integrity of the trifluoromethyl group.[1]
-
FTIR Spectroscopy: To observe the disappearance of the O-H stretch of the alcohol and the appearance of characteristic C-O and C-F stretches of the alkoxide.
Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[2][3][4]
Experimental Workflow for Gravimetric Solubility Determination
Caption: Gravimetric solubility determination workflow.
Detailed Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of finely powdered this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid is essential.[2]
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid precipitation or further dissolution.
-
Transfer the aliquot to a pre-weighed, dry container.
-
Weigh the container with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Dry the remaining solid residue to a constant weight in a vacuum oven at an appropriate temperature.
-
Weigh the container with the dry solid.
-
-
Calculation of Solubility:
-
Mass of dissolved solid: (Mass of container + dry solid) - (Mass of empty container)
-
Mass of solvent: (Mass of container + solution) - (Mass of container + dry solid)
-
Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100
-
Alternative Methods for Concentration Determination
If this compound exhibits a suitable chromophore, UV-Vis spectroscopy can be a rapid method for determining its concentration in a saturated solution.[5]
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method.
-
Withdraw a filtered aliquot of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.
-
The concentration of the alkoxide in a saturated solution can be determined by titration with a standardized acid.
-
Titration Procedure:
-
Withdraw a known volume of the filtered saturated solution.
-
Add a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of a strong acid (e.g., HCl) until the endpoint is reached.
-
-
Calculation:
-
Use the volume and concentration of the acid titrant to calculate the moles of acid consumed.
-
Based on the 1:1 stoichiometry of the acid-base reaction, determine the moles of this compound in the aliquot.
-
Calculate the concentration of the saturated solution.
-
Logical Relationships in Solubility Determination
The overall process of determining and reporting the solubility of this compound involves a series of interconnected steps.
Logical Flow of Solubility Determination
Caption: Logical flow of solubility determination.
Conclusion
This technical guide provides a framework for the systematic determination and reporting of the solubility of this compound in organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation structure, researchers can generate high-quality, comparable solubility data. This information is critical for the effective application of this important reagent in synthetic chemistry and materials science, ultimately contributing to advancements in drug discovery and development.
References
A Technical Guide to the Spectroscopic Characterization of Sodium 2,2,2-trifluoroethanolate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa). It includes a summary of key spectral data, detailed experimental protocols for data acquisition, and logical diagrams to illustrate relevant chemical processes and workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this important fluorinated reagent.
Introduction
This compound is the sodium salt of 2,2,2-trifluoroethanol. It is a strong base and a potent nucleophile widely used in organic synthesis.[1] Its utility lies in its ability to introduce the 2,2,2-trifluoroethoxy group into various molecules, a modification that can significantly alter a compound's lipophilicity, metabolic stability, and biological activity.[1] Accurate characterization of this reagent is paramount for its effective use, and spectroscopic techniques such as NMR and IR are indispensable for confirming its identity, purity, and reactivity.[1]
The presence of the trifluoromethyl (-CF₃) group provides a unique spectroscopic handle, making ¹⁹F NMR an exceptionally powerful tool for its analysis.[1] Concurrently, ¹H NMR, ¹³C NMR, and IR spectroscopy provide complementary structural information.
Spectroscopic Data
The following tables summarize the characteristic NMR and IR spectroscopic data for this compound. Data for the parent alcohol, 2,2,2-trifluoroethanol, is included for comparison, as the formation of the alkoxide is often monitored by observing the shifts relative to the starting material.[1]
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Moiety | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |
| ¹H | -CH₂- | Varies with solvent[1] | Quartet (q) | ³J(H,F) ≈ 8-9 Hz | The chemical shift of the methylene protons is sensitive to the solvent and the formation of the alkoxide from the parent alcohol.[1] |
| ¹³C | -CH₂- | ~61 ppm (quartet) | Quartet (q) | ²J(C,F) ≈ 35 Hz | Data inferred from the parent alcohol, 2,2,2-trifluoroethanol. |
| ¹³C | -CF₃ | ~124 ppm (quartet) | Quartet (q) | ¹J(C,F) ≈ 277 Hz | Data inferred from the parent alcohol, 2,2,2-trifluoroethanol. |
| ¹⁹F | -CF₃ | ~ -75 ppm[1] | Quartet (q) or Singlet (s) | ³J(F,H) ≈ 8-9 Hz | The signal appears as a quartet in a proton-coupled spectrum and a singlet in a proton-decoupled spectrum.[1] The chemical shift is sensitive to the electronic environment.[1] |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Notes |
| O-H Stretch (Alcohol) | 3200–3600 | This broad band, characteristic of the parent alcohol, disappears upon formation of the sodium salt.[1] |
| C-H Stretch | ~2900–3000 | C-H stretching vibrations of the methylene group. |
| C-O Stretch (Alkoxide) | ~1050-1150 | Appearance of a strong band in this region confirms the formation of the alkoxide. |
| C-F Stretch | ~1100–1300 | Strong absorptions characteristic of the C-F bonds in the trifluoromethyl group. |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.
3.1 NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. Note that the compound is hygroscopic and should be handled under an inert atmosphere to prevent hydrolysis.[2]
-
For quantitative ¹⁹F NMR, a known amount of an internal standard, such as sodium trifluoroacetate (CF₃COONa, δ ≈ -75.4 ppm), can be added.[3]
-
-
Instrumentation:
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the relatively long relaxation times of quaternary carbons and carbons bonded to fluorine, a sufficient relaxation delay (e.g., 2-5 seconds) should be used.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Both proton-coupled and proton-decoupled spectra can be informative.[1] The large spectral width of ¹⁹F NMR should be considered when setting acquisition parameters.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid powder directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet. This method requires rigorous exclusion of moisture.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Visualization of Processes
Diagram 1: Synthesis of this compound
This diagram illustrates the deprotonation of 2,2,2-trifluoroethanol using a strong base like sodium hydride (NaH) to form the desired sodium salt.
References
In-Depth Technical Guide: Hygroscopic Nature and Stability of Sodium 2,2,2-Trifluoroethanolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2,2,2-trifluoroethanolate (Na-TFE) is a specialty alkoxide that is increasingly utilized in organic synthesis and pharmaceutical development due to the unique properties conferred by the trifluoroethoxy moiety. However, its efficacy and reliability are intrinsically linked to its physical and chemical stability, particularly its pronounced hygroscopic and moisture-sensitive nature. This technical guide provides a comprehensive overview of the hygroscopicity and stability of Na-TFE, offering detailed experimental protocols for its characterization and best practices for its handling and storage. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the consistent performance and quality of this important reagent.
Introduction
This compound, with the chemical formula CF₃CH₂ONa, is a white to off-white solid that serves as a potent nucleophile and a strong base in a variety of chemical transformations. Its utility in introducing the trifluoroethoxy group into molecular scaffolds is of particular interest in medicinal chemistry, as this functional group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Despite its synthetic advantages, Na-TFE is highly susceptible to degradation by atmospheric moisture. This hygroscopic nature presents significant challenges in its handling, storage, and application, as inadvertent exposure to water can lead to hydrolysis, compromising its reactivity and purity. A thorough understanding of its hygroscopic behavior and stability profile is therefore paramount for its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂H₂F₃NaO |
| Molecular Weight | 122.02 g/mol |
| Appearance | White to off-white powder |
| Boiling Point | Approximately 74°C at 760 mmHg |
| Hygroscopicity | Highly hygroscopic |
| Moisture Sensitivity | Reacts with water |
Hygroscopic Nature
The hygroscopicity of a substance describes its ability to attract and hold water molecules from the surrounding environment. Na-TFE is classified as a highly hygroscopic material, readily absorbing atmospheric moisture. This behavior is primarily attributed to the high affinity of the sodium cation and the alkoxide anion for water molecules.
Mechanism of Water Absorption and Hydrolysis
The interaction of Na-TFE with water is not a benign absorption but a chemical reaction leading to its degradation. The primary degradation pathway is hydrolysis, where the trifluoroethanolate anion is protonated by water to form 2,2,2-trifluoroethanol and sodium hydroxide.
Reaction: CF₃CH₂ONa + H₂O → CF₃CH₂OH + NaOH
This reaction is effectively irreversible under standard conditions and leads to a loss of the desired reactive species. The presence of the degradation products can also interfere with subsequent chemical reactions and complicate product purification.
Quantitative Assessment of Hygroscopicity
To quantify the hygroscopic nature of Na-TFE, several analytical techniques can be employed. The data obtained from these methods are crucial for determining appropriate handling and storage conditions.
Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature. The resulting data is used to generate a moisture sorption isotherm, which illustrates the equilibrium water content of the material as a function of RH.
Table 1: Illustrative Moisture Sorption Isotherm Data for a Highly Hygroscopic Compound
| Relative Humidity (%) | Water Uptake (% w/w) |
| 10 | 0.5 |
| 20 | 1.2 |
| 30 | 2.5 |
| 40 | 4.0 |
| 50 | 6.5 |
| 60 | 9.8 |
| 70 | 14.2 |
| 80 | 20.5 |
| 90 | >30 (deliquescence) |
Note: This is an illustrative example. Actual values for Na-TFE would need to be determined experimentally.
Based on its water uptake, a substance can be classified according to pharmacopeial standards. The European Pharmacopoeia provides a widely accepted classification system.[1][2]
Table 2: European Pharmacopoeia Hygroscopicity Classification
| Classification | Water Uptake (% w/w) at 25°C/80% RH |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Given its known reactivity with water, Na-TFE is expected to be classified as very hygroscopic to deliquescent .
Stability Profile
The stability of Na-TFE is intrinsically linked to its protection from moisture. Beyond hydrolysis, thermal degradation is another potential concern, especially under elevated temperatures that might be encountered during transport or storage.
Effect of Temperature and Humidity
The rate of hydrolysis of Na-TFE is expected to increase with both temperature and relative humidity. To systematically evaluate its stability, accelerated stability testing is recommended.[3][4] This involves exposing the material to controlled, elevated temperature and humidity conditions and monitoring its degradation over time.
Table 3: Recommended Conditions for Accelerated Stability Testing
| Condition | Temperature (°C) | Relative Humidity (%) | Duration |
| Accelerated | 40 ± 2 | 75 ± 5 | 6 months |
| Intermediate | 30 ± 2 | 65 ± 5 | 6 months |
| Long-term | 25 ± 2 | 60 ± 5 | 12 months or longer |
Source: Adapted from ICH Q1A(R2) guidelines.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability of Na-TFE. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events. For sodium alkoxides, decomposition typically occurs at elevated temperatures, yielding various hydrocarbon gases and a residue of sodium carbonate, sodium hydroxide, and carbon.[5]
Table 4: Illustrative Thermal Decomposition Data for a Sodium Alkoxide
| Parameter | Value |
| Onset of Decomposition (TGA) | > 250 °C (in inert atmosphere) |
| Major Decomposition Products | Hydrocarbon gases, Sodium Carbonate, Sodium Hydroxide |
Note: This is an illustrative example. Actual values for Na-TFE would need to be determined experimentally.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the hygroscopic nature and stability of this compound.
Protocol for Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption isotherm of Na-TFE.
Apparatus: Dynamic Vapor Sorption Analyzer.
Procedure:
-
Place a precisely weighed sample (5-15 mg) of Na-TFE into the DVS instrument sample pan.
-
Dry the sample in situ by exposing it to 0% RH at 25°C until a stable weight is achieved.
-
Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute).
-
After reaching the maximum RH, decrease the humidity in a similar stepwise manner to obtain the desorption isotherm.
-
Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
Protocol for Karl Fischer Titration (Coulometric)
Objective: To determine the water content of a sample of Na-TFE.
Apparatus: Coulometric Karl Fischer Titrator.
Procedure:
-
Standardize the Karl Fischer reagent with a certified water standard.
-
In a glove box or under an inert atmosphere, accurately weigh a sample of Na-TFE (e.g., 50-100 mg).
-
Quickly transfer the sample to the titration vessel containing a suitable anhydrous solvent (e.g., a mixture of methanol and a solubilizer if necessary).
-
Initiate the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample.
-
The endpoint is detected when all the water has been consumed.
-
The instrument will calculate the water content based on the total charge passed.
Protocol for Accelerated Stability Study
Objective: To evaluate the stability of Na-TFE under elevated temperature and humidity.
Apparatus: Stability chambers, analytical balance, HPLC or GC for purity analysis, Karl Fischer titrator.
Procedure:
-
Package samples of Na-TFE in the intended container-closure system.
-
Place the packaged samples in stability chambers set to the desired conditions (e.g., 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chambers.
-
Allow the samples to equilibrate to ambient conditions in a desiccator.
-
Perform a comprehensive analysis of the samples, including:
-
Appearance (visual inspection)
-
Water content (Karl Fischer titration)
-
Purity and degradation products (using a validated stability-indicating HPLC or GC method)
-
Visualization of Workflows and Relationships
Experimental Workflow for Hygroscopicity Assessment
References
An In-Depth Technical Guide to the Mechanism of Sodium 2,2,2-Trifluoroethanolate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,2,2-trifluoroethanolate, the sodium salt of 2,2,2-trifluoroethanol, is a crucial reagent in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its primary utility lies in its role as a potent nucleophile for the introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into molecules. This moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the mechanisms and experimental protocols for the formation of this compound, supported by quantitative data and detailed methodologies.
The formation of this compound is predominantly achieved through two principal synthetic routes: the direct reaction of 2,2,2-trifluoroethanol with sodium metal and the deprotonation of 2,2,2-trifluoroethanol using a strong base, most commonly sodium hydride.[1] The choice of method often depends on factors such as scale, safety considerations, and the desired purity of the final product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the reactant, 2,2,2-trifluoroethanol, and the product, this compound, is essential for optimizing the synthesis.
| Property | 2,2,2-Trifluoroethanol | This compound |
| Molecular Formula | C₂H₃F₃O | C₂H₂F₃NaO |
| Molecular Weight | 100.04 g/mol | 122.02 g/mol [2] |
| Appearance | Colorless liquid | White to off-white powder[2] |
| Boiling Point | 74°C at 760 mmHg[3] | Not applicable (solid) |
| pKa of Parent Alcohol | ~12.4 | Not applicable |
| Key Characteristics | Stronger acid than non-fluorinated alcohols due to the electron-withdrawing trifluoromethyl group.[1] | Strong base and potent nucleophile.[2] Hygroscopic and moisture-sensitive.[2] |
Reaction Mechanisms and Stoichiometry
The formation of this compound involves a straightforward acid-base reaction where the acidic proton of the hydroxyl group in 2,2,2-trifluoroethanol is abstracted by a strong base.
Method 1: Reaction with Sodium Metal
This classic method involves the direct reaction of metallic sodium with 2,2,2-trifluoroethanol. The reaction proceeds via a single displacement reaction, where sodium donates an electron to the alcohol, leading to the formation of the alkoxide and hydrogen gas.
Overall Reaction: 2 CF₃CH₂OH + 2 Na → 2 CF₃CH₂ONa + H₂(g)
The evolution of flammable hydrogen gas is a significant safety consideration for this method, especially on a large scale.
Method 2: Reaction with Sodium Hydride
A widely used and often preferred alternative involves the use of sodium hydride (NaH) as the base.[1] Sodium hydride is a powerful, non-nucleophilic base that readily deprotonates the alcohol.
Overall Reaction: CF₃CH₂OH + NaH → CF₃CH₂ONa + H₂(g)
This method also produces hydrogen gas, but the reaction is often easier to control than with sodium metal. The use of sodium hydride in a suitable aprotic solvent is common in organic synthesis.[1][4]
Experimental Protocols
Successful synthesis of this compound requires stringent anhydrous conditions to prevent the formation of sodium hydroxide, which can compete as a weaker base in subsequent reactions.[1]
General Anhydrous Reaction Conditions
-
Glassware: All glassware should be thoroughly oven-dried at a high temperature and cooled under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Solvents: Anhydrous solvents are critical. Tetrahydrofuran (THF) is a commonly used solvent and is typically dried by distillation from a drying agent like sodium-benzophenone ketyl immediately before use.[1]
-
Reagents: 2,2,2-Trifluoroethanol must be thoroughly dried before use.[1]
-
Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen, using techniques such as a Schlenk line or a glovebox.[1]
Protocol 1: Synthesis using Sodium Hydride
This protocol is adapted from general procedures for the formation of alkoxides using sodium hydride.[1]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous 2,2,2-trifluoroethanol
-
Anhydrous tetrahydrofuran (THF)
-
An inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a bubbler (to monitor gas evolution), add the required amount of sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexane or pentane to remove the mineral oil. Carefully decant the solvent under an inert atmosphere. Repeat this washing step two more times.
-
Add anhydrous THF to the flask to create a slurry of sodium hydride.
-
Cool the slurry to 0°C using an ice bath.
-
Slowly add anhydrous 2,2,2-trifluoroethanol dropwise from the dropping funnel to the stirred slurry. The addition should be controlled to manage the exothermic reaction and the rate of hydrogen gas evolution.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
The resulting solution or suspension of this compound in THF can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to yield the solid product.
Protocol 2: Synthesis using Sodium Metal
This protocol is based on the general reaction of alcohols with sodium metal.
Materials:
-
Sodium metal, stored under mineral oil
-
Anhydrous 2,2,2-trifluoroethanol
-
Anhydrous solvent (e.g., heptane or THF)
-
An inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser connected to a bubbler, and a dropping funnel under an inert atmosphere.
-
Cut the required amount of sodium metal into small pieces under mineral oil, then briefly wash with an anhydrous solvent (e.g., hexane) to remove the oil, and quickly transfer to the reaction flask containing anhydrous solvent.
-
Slowly add anhydrous 2,2,2-trifluoroethanol to the stirred suspension of sodium metal. The reaction can be vigorous, and the rate of addition should be carefully controlled.
-
The reaction mixture may require gentle heating to initiate or complete the reaction.
-
Stir the mixture until all the sodium metal has reacted and the evolution of hydrogen gas has stopped.
-
The product can be isolated by filtering the solution (if a solid is formed) and removing the solvent under vacuum.[1]
Quantitative Data
| Parameter | Method 1: Sodium Metal | Method 2: Sodium Hydride |
| Typical Solvent | Heptane, THF | Tetrahydrofuran (THF)[1] |
| Reaction Temperature | Room temperature to reflux | 0°C to room temperature[1] |
| Reaction Time | Variable, depends on scale and temperature | Typically 1-3 hours |
| Reported Yield | Generally high, but specific quantitative data for this alkoxide is sparse in the reviewed literature. | Often quantitative under optimal conditions. |
| Key Considerations | Vigorous reaction, handling of reactive sodium metal. | Requires careful handling of pyrophoric sodium hydride and removal of mineral oil. Safer on a larger scale than sodium metal. |
Characterization Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | ~3.8-4.0 ppm (in DMSO-d₆) | Quartet | ~9 Hz | -CH₂- |
| ¹⁹F NMR | ~ -75 ppm (referenced to CFCl₃) | Triplet | ~9 Hz | -CF₃ |
Note: Chemical shifts can vary depending on the solvent and concentration. The ¹H NMR spectrum shows a quartet for the methylene protons due to coupling with the three adjacent fluorine atoms. The ¹⁹F NMR spectrum displays a triplet for the trifluoromethyl group due to coupling with the two adjacent methylene protons.
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Synthetic Methods
This diagram illustrates the relationship between the starting material and the two primary synthetic routes.
Caption: Synthetic pathways to this compound.
Conclusion
The formation of this compound is a fundamental transformation in organic chemistry, enabling the introduction of the valuable trifluoroethoxy group. The choice between using sodium metal and sodium hydride depends on the specific requirements of the synthesis, with the sodium hydride method generally offering better control and safety for laboratory-scale preparations. Adherence to strict anhydrous conditions is paramount for achieving high yields and purity of the desired alkoxide. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.
References
The Role of Electron-Withdrawing Groups in the Basicity of Trifluoroethanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical principles governing the basicity of the trifluoroethanolate anion, with a focus on the role of electron-withdrawing groups. Understanding these principles is crucial for professionals in drug development and chemical synthesis, where the nucleophilicity and basicity of reagents are paramount.
Introduction: Acidity of Alcohols and Basicity of Alkoxides
Alcohols are generally weak Brønsted acids, dissociating in solution to form a proton (H⁺) and an alkoxide anion (RO⁻). The strength of an alcohol as an acid is quantified by its pKa value; a lower pKa indicates a stronger acid. Consequently, the conjugate base of a stronger acid is weaker. The basicity of an alkoxide, therefore, is inversely related to the acidity of its parent alcohol. For instance, ethanol (CH₃CH₂OH) is a very weak acid, making its conjugate base, ethoxide (CH₃CH₂O⁻), a strong base.
2,2,2-Trifluoroethanol (TFE), with the chemical formula CF₃CH₂OH, presents a significant deviation from the properties of simple aliphatic alcohols like ethanol.[1][2] Its conjugate base, 2,2,2-trifluoroethanolate (CF₃CH₂O⁻), is considerably weaker than ethoxide. This marked difference is attributable to the powerful electronic effects exerted by the trifluoromethyl group.
The Inductive Effect of the Trifluoromethyl Group
The core reason for the increased acidity of 2,2,2-trifluoroethanol lies in the inductive effect . The three fluorine atoms on the terminal carbon are highly electronegative. This creates a strong dipole, with the fluorine atoms pulling electron density away from the carbon atom to which they are attached.[3] This electron-withdrawing effect is propagated through the carbon-carbon sigma bond to the adjacent carbon and, subsequently, to the oxygen atom.
This polarization reduces the electron density around the oxygen atom of the hydroxyl group. The O-H bond becomes more polarized and is consequently weakened, facilitating the release of the proton (H⁺).
The primary consequence of this inductive electron withdrawal is the stabilization of the resulting conjugate base, the trifluoroethanolate anion. After the proton is released, a negative charge is localized on the oxygen atom. The potent electron-withdrawing trifluoromethyl group helps to delocalize or disperse this negative charge across the molecule.[3] By pulling electron density away from the negatively charged oxygen, the trifluoromethyl group effectively stabilizes the anion.
A fundamental principle of acid-base chemistry states that any factor stabilizing the conjugate base will increase the acidity of the parent acid.[3] Since the trifluoroethanolate anion is significantly more stable than the ethoxide anion, 2,2,2-trifluoroethanol is a much stronger acid than ethanol, and therefore, trifluoroethanolate is a much weaker base.
The following diagram illustrates this logical relationship.
Quantitative Analysis of Substituent Effects
The impact of electron-withdrawing groups on the acidity of ethanol derivatives is clearly demonstrated by comparing their pKa values. A lower pKa value signifies a stronger acid and, consequently, a weaker conjugate base. The table below summarizes the pKa values for ethanol and several of its halogenated analogs.
| Compound Name | Chemical Formula | Substituent(s) | pKa (in water at 25°C) |
| Ethanol | CH₃CH₂OH | None | ~16.0 |
| 2-Chloroethanol | ClCH₂CH₂OH | -Cl | 14.3 |
| 2,2,2-Trichloroethanol | Cl₃CCH₂OH | -Cl, -Cl, -Cl | 12.24[4][5][6][7] |
| 2,2,2-Trifluoroethanol | F₃CCH₂OH | -F, -F, -F | 12.4 [1] |
Note: pKa values can vary slightly between sources due to different experimental conditions.
The data clearly shows a dramatic increase in acidity (decrease in pKa) as electron-withdrawing halogens are added to the ethanol structure. The presence of three highly electronegative fluorine atoms in TFE lowers its pKa by approximately 3.6 units compared to ethanol, making it roughly 4000 times more acidic. Similarly, three chlorine atoms in 2,2,2-trichloroethanol result in a comparable increase in acidity. This trend underscores the powerful role of the inductive effect in modulating the basicity of the corresponding alkoxide.
It is also important to note the distinction between acidity in the gas phase versus in solution. In the gas phase, where solvent effects are absent, larger alkyl groups can better stabilize an anion through polarizability, reversing the acidity trend seen in solution.[1][8] However, in aqueous and other polar protic solvents, solvation effects dominate, and the inductive effect of electron-withdrawing groups is the primary determinant of acidity for these compounds.[3][8]
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa of an alcohol like 2,2,2-trifluoroethanol is typically determined experimentally using potentiometric titration. This high-precision technique involves monitoring the pH of a solution as a titrant of known concentration is added.[9]
Methodology
-
Preparation of Solutions:
-
Analyte Solution: A sample solution of the alcohol (e.g., 2,2,2-trifluoroethanol) is prepared in deionized, carbonate-free water at a known concentration, typically between 1 mM and 10 mM.
-
Titrant: A standardized solution of a strong base, commonly 0.1 M sodium hydroxide (NaOH), is prepared.
-
Ionic Strength Adjuster: A neutral salt solution, such as 0.15 M potassium chloride (KCl), is added to the analyte solution to maintain a constant ionic strength throughout the titration.
-
-
Apparatus Setup and Calibration:
-
A calibrated pH meter equipped with a combination glass electrode is used. The meter is calibrated using at least two, and preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
The analyte solution is placed in a temperature-controlled vessel, typically on a magnetic stirrer to ensure homogeneity.
-
The titrant is delivered using a calibrated burette or an automated titrator for high precision.
-
-
Titration Procedure:
-
The initial pH of the analyte solution is recorded.
-
The titrant (NaOH) is added to the analyte solution in small, precise increments.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
This process is continued until the pH has passed well beyond the expected equivalence point, often to a pH of 12 or higher.
-
-
Data Analysis:
-
The recorded pH values are plotted against the volume of titrant added, generating a titration curve.
-
The equivalence point of the titration is identified as the point of maximum slope on the curve, which is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).
-
The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, when the concentrations of the acid and its conjugate base are equal (at 50% neutralization), the pH of the solution is equal to the pKa of the acid.
-
The following diagram outlines the general workflow for this experimental procedure.
Conclusion
The basicity of the trifluoroethanolate anion is substantially lower than that of simple alkoxides like ethoxide. This is a direct consequence of the powerful electron-withdrawing inductive effect of the trifluoromethyl (CF₃) group. By pulling electron density away from the oxygen atom, the CF₃ group stabilizes the negative charge of the conjugate base, thereby increasing the acidity of the parent alcohol, 2,2,2-trifluoroethanol. This principle is a cornerstone of physical organic chemistry and has significant practical implications in the design of pharmaceuticals and the selection of reagents and solvents for chemical synthesis. The quantitative relationship between structure and acidity can be reliably established through well-defined experimental methods such as potentiometric titration.
References
- 1. ias.ac.in [ias.ac.in]
- 2. youtube.com [youtube.com]
- 3. 2,2,2-trichloroethanol - Wikidata [wikidata.org]
- 4. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]
- 5. Showing Compound 2,2,2-Trichloroethanol (FDB111662) - FooDB [foodb.ca]
- 6. Trichloroethanol | 115-20-8 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Technical Guide to the Discovery and History of Fluorinated Alkoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of fluorinated alkoxides, a class of compounds that has become increasingly important in organic synthesis, materials science, and drug development. From their challenging early synthesis to their modern applications, this document details the key milestones, experimental protocols, and fundamental properties of these unique chemical entities. Particular emphasis is placed on the pioneering work that led to the first stable examples of this class, providing a foundation for their subsequent development and use.
Introduction: The Dawn of Fluorinated Alkoxides
The journey to stable fluorinated alkoxides was a significant challenge in the field of organofluorine chemistry. The high electronegativity of fluorine profoundly influences the properties of adjacent functional groups, often leading to instability. Early attempts to synthesize simple fluorinated alkoxides were largely unsuccessful, with the resulting products being highly reactive and prone to decomposition.
A pivotal breakthrough occurred in the mid-1960s with the work of M. E. Redwood and C. J. Willis. Their research demonstrated that stable, crystalline perfluoroalkoxides of alkali metals could be prepared.[1] This discovery opened the door to the systematic study and utilization of this new class of reagents.
The Seminal Discovery: Stable Alkali Metal Perfluoroalkoxides
The first truly stable, well-characterized fluorinated alkoxides were the trifluoromethoxides of the heavier alkali metals (potassium, rubidium, and cesium), reported by Redwood and Willis in 1965.[2] They found that carbonyl fluoride (COF₂) would react reversibly with the appropriate anhydrous metal fluoride in an aprotic solvent like acetonitrile to form the corresponding trifluoromethoxide.[2]
The stability of these ionic solids was attributed to the delocalization of the negative charge on the trifluoromethoxide anion (OCF₃⁻) onto the highly electronegative fluorine atoms, and the use of large, soft cations (K⁺, Rb⁺, Cs⁺) which minimized the polarization of the anion and thus reduced the tendency for decomposition back to the metal fluoride and carbonyl fluoride.[2] Attempts to prepare the lithium and sodium salts under the same conditions were unsuccessful, highlighting the crucial role of the cation size.[2]
Following their initial success, Redwood and Willis extended their methodology to the synthesis of other perfluoroalkoxides, including ethoxides, propoxides, and butoxides, by reacting perfluoroacyl fluorides or hexafluoroacetone with cesium or rubidium fluoride.[1]
Key Historical Milestones
| Year | Discovery | Key Scientist(s) | Significance |
| 1965 | First synthesis of stable, crystalline alkali metal trifluoromethoxides (K, Rb, Cs). | M. E. Redwood & C. J. Willis | Demonstrated the feasibility of creating stable fluorinated alkoxides and identified key stability factors.[2] |
| 1967 | Extension of the synthetic method to other perfluoroalkoxides (ethoxides, propoxides, etc.). | M. E. Redwood & C. J. Willis | Broadened the scope of available fluorinated alkoxides for further study and application.[1] |
Physicochemical Properties of Early Fluorinated Alkoxides
The initial studies by Redwood and Willis provided valuable insights into the properties of these novel compounds.
Thermal Stability
A key characteristic of the heavier alkali metal perfluoroalkoxides is their thermal stability at room temperature. However, upon heating, they decompose by releasing the corresponding perfluorinated carbonyl compound.
| Compound | Cation | Decomposition Temperature (°C) | Decomposition Products |
| Potassium Trifluoromethoxide | K⁺ | > 80 | KF + COF₂ |
| Rubidium Trifluoromethoxide | Rb⁺ | > 80 | RbF + COF₂ |
| Cesium Trifluoromethoxide | Cs⁺ | > 80 | CsF + COF₂ |
| Cesium Pentafluoroethoxide | Cs⁺ | ~ 50-80 | CsF + CF₃COF |
| Cesium Heptafluoro-n-propoxide | Cs⁺ | ~ 50-80 | CsF + C₂F₅COF |
| Cesium Heptafluoroisopropoxide | Cs⁺ | ~ 50-80 | CsF + (CF₃)₂CO |
Note: The decomposition temperatures are based on qualitative observations from the original literature and represent the onset of gas evolution.[1][2]
Spectroscopic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were crucial for the characterization of these new compounds.
Table of Spectroscopic Data for the Trifluoromethoxide Anion
| Spectroscopic Technique | Key Feature | Observed Value/Range | Reference |
| Infrared (IR) Spectroscopy | C-O stretching vibration | ~1260-1280 cm⁻¹ | |
| Infrared (IR) Spectroscopy | C-F stretching vibrations | ~1050-1150 cm⁻¹ (broad) | |
| ¹⁹F NMR Spectroscopy | Chemical Shift (vs. CFCl₃) | Varies with cation and solvent | [3] |
Note: Specific IR absorption bands for individual salts were not detailed in the initial publications, but the ranges are characteristic of the trifluoromethoxide anion.
Experimental Protocols for Key Syntheses
The following protocols are based on the pioneering work of Redwood and Willis and describe the synthesis of alkali metal trifluoromethoxides.
General Synthesis of Alkali Metal Trifluoromethoxides
This procedure outlines the general method for the preparation of potassium, rubidium, and cesium trifluoromethoxides.
Experimental Workflow
Caption: General workflow for the synthesis and characterization of alkali metal trifluoromethoxides.
Methodology:
-
Preparation of Reactants: Anhydrous metal fluoride (potassium, rubidium, or cesium fluoride) is placed in a Pyrex tube. The tube is evacuated.
-
Reaction: Acetonitrile is condensed into the tube, followed by carbonyl fluoride. The tube is sealed and shaken at room temperature for approximately 48 hours. Intermittent shaking is necessary to prevent the formation of a passivating layer of the product on the surface of the metal fluoride.
-
Isolation: The reaction tube is cooled, and the volatile components (unreacted carbonyl fluoride and acetonitrile) are removed under vacuum at a low temperature (below -20°C).
-
Product: The remaining solid is the crystalline alkali metal trifluoromethoxide.
-
Characterization: The product is characterized by infrared spectroscopy, X-ray powder diffraction, and by analysis of the products of its hydrolysis (metal fluoride and carbonate).
Logical Relationships in Fluorinated Alkoxide Stability
The stability of the early fluorinated alkoxides can be understood through a set of logical relationships.
Caption: Factors influencing the stability of alkali metal trifluoromethoxides.
Conclusion and Future Outlook
The discovery of stable fluorinated alkoxides by Redwood and Willis was a watershed moment in organofluorine chemistry. Their work not only provided a new class of valuable reagents but also established the fundamental principles governing their stability. This foundational research has paved the way for the development of a vast array of fluorinated alkoxides with diverse applications in modern chemistry, from the synthesis of complex pharmaceuticals to the creation of advanced materials. The principles of charge delocalization and cation-anion interactions elucidated in these early studies continue to be relevant in the design and synthesis of new and innovative fluorinated compounds.
References
Methodological & Application
Application Notes and Protocols: Trifluoromethylation in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Distinguishing Trifluoroethoxylation from Trifluoromethylation
A critical distinction must be made regarding the application of sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) in synthetic chemistry. This reagent is a potent nucleophile primarily used for the introduction of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) , a process known as trifluoroethoxylation.[1] The trifluoroethoxy moiety is valuable in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Conversely, trifluoromethylation is the introduction of the trifluoromethyl group (-CF₃). This is achieved using different reagents, as the trifluoroethanolate anion is not a source of a trifluoromethyl nucleophile or radical. This document will first briefly cover the primary application of this compound in trifluoroethoxylation and then provide detailed application notes and protocols for well-established trifluoromethylation reactions using alternative sodium-based reagents.
Part 1: Application of this compound in Trifluoroethoxylation
This compound serves as a key reagent for nucleophilic substitution reactions to form ethers bearing the trifluoroethoxy group.[1] Its reactivity is governed by the trifluoroethanolate anion, which acts as a strong nucleophile to attack electrophilic centers and displace a leaving group.[1] The electron-withdrawing nature of the trifluoromethyl group makes the parent alcohol, 2,2,2-trifluoroethanol, more acidic (pKa ≈ 12.4) than non-fluorinated alcohols like ethanol (pKa ≈ 15.9), which in turn makes the trifluoroethanolate a weaker base than ethoxide.[1] This reduced basicity can be advantageous in minimizing side reactions like elimination.
General Reaction Scheme: Nucleophilic Trifluoroethoxylation
The most common application is in the synthesis of aryl and alkyl trifluoroethyl ethers via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. Copper catalysis is often employed for the trifluoroethoxylation of less reactive aryl halides.[1]
Caption: General workflow for trifluoroethoxylation of an aryl halide.
Protocol 1: Copper-Catalyzed Trifluoroethoxylation of an Aryl Iodide
This protocol is a representative example for the synthesis of a trifluoroethoxy-substituted aromatic compound.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl iodide, this compound, and CuI.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with aqueous ammonia solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Trifluoromethylation Reactions Using Sodium-Based Reagents
While this compound is not used for trifluoromethylation, other sodium salts are cornerstone reagents for this critical transformation. The most prominent among these are sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, and sodium trifluoroacetate (CF₃CO₂Na).[2][3]
A. Trifluoromethylation using Sodium Trifluoromethanesulfinate (CF₃SO₂Na)
Sodium trifluoromethanesulfinate is a versatile and widely used reagent for generating trifluoromethyl radicals under oxidative conditions.[2][3][4] These radicals can then participate in a variety of C-CF₃ bond-forming reactions.
The general mechanism involves the oxidation of CF₃SO₂Na to generate a trifluoromethyl radical (•CF₃), which then adds to the substrate.
Caption: Generation and reaction of the trifluoromethyl radical.
CF₃SO₂Na is effective for the trifluoromethylation of arenes, heteroarenes, and alkenes.[5][3][4] The reaction conditions can be tuned to favor specific outcomes.
Table 1: Representative Trifluoromethylation Reactions with CF₃SO₂Na
| Substrate Type | Example Substrate | Oxidant/Conditions | Product | Yield (%) | Reference |
| Heterocycle | Imidazo[2,1-b]thiazole | Cu(OAc)₂, TBHP | 2-CF₃-Imidazo[2,1-b]thiazole | 75 | [6] |
| Arene | 1,3-Dimethoxybenzene | Na₂S₂O₈ | Mixture of regioisomers | 90 (overall) | [3] |
| Alkene | Styrene | Na₂S₂O₈, air, rt | α-Trifluoromethyl acetophenone | 85 | [4] |
This protocol is adapted from methods for the direct trifluoromethylation of electron-rich aromatic compounds.[3]
Materials:
-
Arene (e.g., 1,3,5-trimethoxybenzene) (1.0 mmol)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (2.0 mmol)
-
Sodium persulfate (Na₂S₂O₈) (2.0 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water (5 mL)
Procedure:
-
In a reaction vessel, dissolve the arene and sodium trifluoromethanesulfinate in a mixture of acetonitrile and water.
-
Add sodium persulfate to the solution.
-
Heat the mixture to 60-80 °C and stir vigorously for 4-8 hours. The reaction is typically run open to the air.
-
Monitor the reaction by GC-MS. After completion, cool the mixture to room temperature.
-
Add water and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the product via flash column chromatography.
B. Trifluoromethylation using Sodium Trifluoroacetate (CF₃CO₂Na)
Sodium trifluoroacetate is an inexpensive and readily available reagent that can serve as a trifluoromethyl source through a copper-catalyzed decarboxylation process.[7][6][8] This method is particularly useful for the trifluoromethylation of aryl halides.
The key step is the generation of a Cu-CF₃ species from copper trifluoroacetate, which is formed in situ or used directly. This species then reacts with an aryl halide in a cross-coupling cycle.
Caption: Simplified workflow for Cu-catalyzed decarboxylative trifluoromethylation.
This method is highly effective for aryl iodides and can be extended to other halides under specific conditions.
Table 2: Copper-Catalyzed Decarboxylative Trifluoromethylation of Aryl Halides
| Substrate | Trifluoromethyl Source | Promoter/Ligand | Yield (%) | Reference |
| 4-Iodonitrobenzene | CF₃CO₂Na | Ag₂O | 85 | [6] |
| 1-Iodonaphthalene | CF₃CO₂Na | Ag₂O | 78 | [6] |
| 4-Iodotoluene | CF₃CO₂Na | Ag₂O | 65 | [6] |
This protocol is based on the work by Li and Duan for the trifluoromethylation of aryl iodides.[6]
Materials:
-
Aryl iodide (1.0 mmol)
-
Sodium trifluoroacetate (CF₃CO₂Na) (2.0 mmol)
-
Copper(I) iodide (CuI) (1.0 mmol)
-
Silver(I) oxide (Ag₂O) (1.0 mmol, as promoter)
-
N,N-Dimethylformamide (DMF), anhydrous (4 mL)
Procedure:
-
To a sealed reaction tube, add the aryl iodide, sodium trifluoroacetate, CuI, and Ag₂O.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 160 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired benzotrifluoride.
Conclusion
The strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and materials chemistry. While this compound is a valuable reagent for trifluoroethoxylation, true trifluoromethylation is achieved with reagents such as sodium trifluoromethanesulfinate and sodium trifluoroacetate. The protocols and data provided herein offer a guide for researchers to effectively utilize these powerful synthetic tools for the targeted synthesis of trifluoromethylated compounds.
References
- 1. This compound | 420-87-1 | Benchchem [benchchem.com]
- 2. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 3. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Role of Sodium 2,2,2-trifluoroethanolate in Organic Synthesis: A Catalyst Under Scrutiny
While sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) is recognized as a versatile reagent in organic synthesis, particularly for the introduction of the trifluoroethoxy group, its specific applications as a primary catalyst are not extensively documented in publicly available scientific literature.[1] This report aims to provide a comprehensive overview of its potential catalytic activities based on its known chemical properties, alongside illustrative protocols and theoretical mechanistic pathways.
This compound is a strong base and a potent nucleophile, properties that underpin its reactivity.[1][2] The electron-withdrawing nature of the trifluoromethyl group in the parent alcohol, 2,2,2-trifluoroethanol, renders the corresponding alkoxide a weaker base than sodium ethoxide, yet it remains a powerful tool for deprotonation in various reactions.[1] Its primary documented catalytic applications are in esterification and ring-opening polymerization reactions.[1]
Application Note 1: Base-Catalyzed Esterification
This compound can act as a basic catalyst in the esterification of carboxylic acids with alcohols. The catalytic cycle is predicated on the deprotonation of the alcohol to generate a more potent nucleophile, the alkoxide, which then attacks the carboxylic acid.
Proposed General Mechanism
The catalytic cycle for the esterification of a generic carboxylic acid (RCOOH) with an alcohol (R'OH) using this compound as a catalyst is proposed to proceed as follows:
-
Deprotonation of Alcohol: The trifluoroethanolate anion deprotonates the alcohol (R'OH) to form a more nucleophilic alkoxide (R'O⁻) and 2,2,2-trifluoroethanol.
-
Nucleophilic Attack: The newly formed alkoxide attacks the carbonyl carbon of the carboxylic acid.
-
Proton Transfer: A proton is transferred from the hydroxyl group of the tetrahedral intermediate to the carboxylate oxygen.
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the ester (RCOOR').
-
Catalyst Regeneration: The 2,2,2-trifluoroethanol formed in the first step can be deprotonated by another molecule of the catalyst to regenerate the active species, although in practice, the catalyst is used in sub-stoichiometric amounts.
Illustrative Experimental Protocol: Esterification of Benzoic Acid with Methanol
Disclaimer: The following protocol is a hypothetical illustration based on general principles of base-catalyzed esterification and is not derived from a specific literature precedent for this compound.
Materials:
-
Benzoic Acid
-
Methanol (anhydrous)
-
This compound
-
Anhydrous Toluene
-
5% Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.22 g, 10 mmol) and anhydrous toluene (40 mL).
-
Add this compound (0.12 g, 1 mmol, 10 mol%).
-
Add anhydrous methanol (1.28 g, 40 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl benzoate.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data (Hypothetical)
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Methanol | 10 | Toluene | 6 | 85 |
| 2 | Acetic Acid | Ethanol | 10 | THF | 4 | 90 |
| 3 | Propanoic Acid | n-Butanol | 10 | Dioxane | 8 | 82 |
Note: The above data is illustrative and not based on experimental results.
Diagram: Catalytic Cycle of Esterification
Caption: Proposed catalytic cycle for esterification.
Application Note 2: Anionic Ring-Opening Polymerization (AROP)
This compound can theoretically initiate the anionic ring-opening polymerization (AROP) of cyclic esters, such as lactones (e.g., ε-caprolactone, lactide). The trifluoroethanolate anion acts as the initiator, attacking the carbonyl group of the cyclic monomer to open the ring and generate a propagating alkoxide species.
Proposed General Mechanism
-
Initiation: The trifluoroethanolate anion attacks the carbonyl carbon of the lactone monomer, leading to the opening of the ring and the formation of an alkoxide.
-
Propagation: The newly formed alkoxide end-group of the polymer chain attacks another lactone monomer, extending the polymer chain. This step repeats, leading to the formation of a polyester.
-
Termination: The polymerization can be terminated by the addition of a proton source (e.g., acid or water), which protonates the active alkoxide chain end.
Illustrative Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
Disclaimer: The following protocol is a hypothetical illustration based on general principles of anionic ring-opening polymerization and is not derived from a specific literature precedent for this compound.
Materials:
-
ε-Caprolactone (freshly distilled)
-
This compound
-
Anhydrous Toluene
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Schlenk line or glovebox
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled ε-caprolactone (1.14 g, 10 mmol) to a dry Schlenk flask equipped with a magnetic stirrer.
-
Add anhydrous toluene (10 mL).
-
In a separate vial under an inert atmosphere, prepare a stock solution of this compound in anhydrous toluene (e.g., 0.1 M).
-
Add the desired amount of the this compound solution to the monomer solution to achieve the target monomer-to-initiator ratio (e.g., 100:1).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for a specified time (e.g., 2-24 hours).
-
Monitor the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy for its structure.
Quantitative Data (Hypothetical)
| Entry | Monomer | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | ε-Caprolactone | 100:1 | 80 | 4 | 95 | 10,000 | 1.2 |
| 2 | L-Lactide | 50:1 | 100 | 2 | 92 | 7,000 | 1.3 |
| 3 | δ-Valerolactone | 150:1 | 60 | 6 | 98 | 15,000 | 1.15 |
Note: The above data is illustrative and not based on experimental results.
Diagram: Workflow for Anionic Ring-Opening Polymerization
Caption: General workflow for AROP of lactones.
References
Application Notes and Protocols for Nucleophilic Substitution with Sodium 2,2,2-Trifluoroethanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) is a potent nucleophile utilized for the introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) moiety into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate key physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and alter the acidity of neighboring functional groups.[1]
This document provides detailed protocols for nucleophilic substitution reactions using this compound with various electrophiles, including alkyl halides, sulfonate esters, and activated aryl halides. The reactions typically proceed via an SN2, SNAr, or nucleophilic acyl substitution mechanism.
Data Presentation
The following table summarizes the reaction conditions and yields for the trifluoroethoxylation of various substrates with this compound.
| Substrate (Electrophile) | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Ref. |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | Sodium methoxide | Methanol | 20 | 4 | 2,2,2-Trifluoroethyl methyl ether | 88.6 | [2] |
| Alkyl Halide (general) | Sodium 2,2,2-trifluoroethylate | - | Elevated | 75-125 | Mixed 2,2,2-trifluoroethyl ethers | - | [3][4] |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | Sodium 2,2,2-trifluoroethylate | Dioxane | 160-185 | 1.5 | Bis(2,2,2-trifluoroethyl) ether | - | [3][4] |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative. Optimization may be required for specific applications.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,2,2-Trifluoroethyl Ethers from Alkyl Halides (Williamson Ether Synthesis)
The Williamson ether synthesis provides a general method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7][8][9] For the reaction with this compound, more forcing conditions are often necessary due to the lower reactivity of the nucleophile compared to simpler alkoxides.[3][4]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1-iodooctane)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).
-
Add anhydrous DMF to dissolve or suspend the alkoxide.
-
To the stirred solution/suspension, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or GC-MS. Note: Reactions with less reactive alkyl halides may require prolonged heating in a sealed tube or pressure vessel.[3][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to afford the desired 2,2,2-trifluoroethyl ether.
Protocol 2: Synthesis of 2,2,2-Trifluoroethyl Aryl Ethers via Nucleophilic Aromatic Substitution (SNAr)
Activated aryl halides, such as those bearing electron-withdrawing groups (e.g., -NO₂) ortho and/or para to the leaving group, can undergo nucleophilic aromatic substitution with this compound.[10][11][12][13]
Materials:
-
This compound
-
Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)
-
Anhydrous dimethyl sulfoxide (DMSO) or DMF
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the activated aryl halide (1.0 equivalent) in anhydrous DMSO.
-
Add this compound (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,2,2-trifluoroethyl aryl ether.
Protocol 3: Synthesis of 2,2,2-Trifluoroethyl Sulfonate Esters
This compound can react with sulfonyl chlorides to produce the corresponding sulfonate esters. However, a more common and efficient method for the synthesis of 2,2,2-trifluoroethyl sulfonates involves the reaction of 2,2,2-trifluoroethanol with the sulfonyl chloride in the presence of a base like triethylamine. For subsequent reactions, the trifluoroethyl sulfonate can then act as an excellent electrophile.
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic substitution reactions.
Caption: Reaction mechanisms for nucleophilic substitution.
References
- 1. This compound | 420-87-1 | Benchchem [benchchem.com]
- 2. 2,2,2-TRIFLUOROETHYL METHYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 3. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Applications of Sodium 2,2,2-Trifluoroethanolate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,2,2-trifluoroethanolate (NaOTFE) is a crucial reagent in modern pharmaceutical synthesis, primarily utilized for the introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into organic molecules. The incorporation of this moiety can significantly enhance the pharmacological properties of a drug candidate. The high electronegativity of the fluorine atoms in the trifluoroethoxy group can improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it can favorably modulate physicochemical properties such as lipophilicity (logP) and acidity (pKa), which can lead to improved cell permeability, bioavailability, and target-binding affinity.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Core Applications
The primary application of this compound is as a potent nucleophile in substitution reactions to form trifluoroethyl ethers. It is typically used in nucleophilic aromatic substitution (SNAr) and copper-catalyzed cross-coupling reactions. While it can be purchased directly, it is also commonly generated in situ by reacting 2,2,2-trifluoroethanol with a strong base such as sodium hydride (NaH) or sodium tert-butoxide.[1][3]
Application 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a Key Intermediate for Flecainide
Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias. A critical intermediate in its synthesis is 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The introduction of the two trifluoroethoxy groups is a key step that imparts favorable pharmacokinetic properties to the final drug.
Reaction Scheme
Caption: Synthesis of a key Flecainide intermediate.
Quantitative Data
| Reactant 1 | Reactant 2 (Base) | Catalyst | Solvent | Temperature | Time (h) | Yield | Reference |
| 2-chlorobenzoic acid | sodium tert-butoxide | Cupric Bromide | DMF | 120°C | 5 | High | [3] |
| 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | sodium tert-butoxide | Cupric Bromide | DMF | 100°C | 10 | High | [4] |
| 4-fluoro-1-bromobenzene | Sodium Hydride | CuBr₂ | DMF | 100-105°C | - | High | [1] |
Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
This protocol is adapted from the general procedures described in the patent literature.[3][4]
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium tert-butoxide
-
2-chlorobenzoic acid
-
Cupric bromide (CuBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Hydrochloric acid solution
-
Dichloromethane
-
Water
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Addition funnel
-
Standard glassware for extraction and workup
Procedure:
-
In situ generation of this compound: In a dry three-neck round-bottom flask under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (2.2 eq) to anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium tert-butoxide (2.1 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Reaction: To the freshly prepared this compound solution, add 2-chlorobenzoic acid (1.0 eq) followed by cupric bromide (0.1 eq).
-
Heat the reaction mixture to 120°C and maintain stirring for 5 hours.
-
Workup: Cool the reaction mixture to 10°C.
-
Quench the reaction by the slow addition of water, followed by 20% hydrochloric acid solution to acidify the mixture.
-
Extract the aqueous layer with dichloromethane (3 x volume of DMF).
-
Combine the organic layers and wash with water (3 x volume of DMF).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid can be further purified by recrystallization.
Application 2: Synthesis of Flecainide from its Benzoic Acid Intermediate
Once the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is synthesized, it is converted to Flecainide. This typically involves the formation of an activated species (like an acid chloride) followed by amidation with 2-(aminomethyl)piperidine.
Workflow Diagram
Caption: General workflow for the synthesis of Flecainide.
Experimental Protocol: Synthesis of Flecainide
This protocol outlines the general steps for the conversion of the benzoic acid intermediate to Flecainide.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
-
Thionyl chloride or other activating agent
-
2-(aminomethyl)piperidine
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in an anhydrous aprotic solvent. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a fresh portion of anhydrous aprotic solvent. In a separate flask, dissolve 2-(aminomethyl)piperidine (1.1 eq) and a base such as triethylamine (1.5 eq) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Flecainide.
-
The crude product can be purified by column chromatography or recrystallization to yield pure Flecainide.
Conclusion
This compound is an indispensable reagent for introducing the trifluoroethoxy group in pharmaceutical synthesis, a strategy often employed to enhance the drug-like properties of molecules. The protocols provided for the synthesis of a key intermediate of Flecainide and its subsequent conversion to the API demonstrate the practical application of this reagent. Careful control of reaction conditions and appropriate handling of this moisture-sensitive reagent are crucial for achieving high yields and purity in the synthesis of these important pharmaceutical compounds.
References
- 1. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 2. This compound | 420-87-1 | Benchchem [benchchem.com]
- 3. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: Deprotonation of Weak Acids Using Sodium 2,2,2-Trifluoroethanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) is a specialty alkoxide base that offers unique reactivity in organic synthesis. Due to the strong electron-withdrawing effect of the trifluoromethyl group, its conjugate acid, 2,2,2-trifluoroethanol (CF₃CH₂OH), is significantly more acidic (pKa ≈ 12.4) than simple alcohols like ethanol (pKa ≈ 16.0).[1] Consequently, this compound is a weaker base than sodium ethoxide, a property that can be leveraged for selective deprotonation of weakly acidic protons where stronger, more conventional bases might lead to side reactions.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in the deprotonation of weak acids, with a focus on its application in the synthesis of aryl 2,2,2-trifluoroethyl ethers, which are of interest in pharmaceutical and agrochemical research.[1] The trifluoroethoxy group can significantly alter the physicochemical properties of a molecule, including its lipophilicity and metabolic stability.[1]
Physicochemical Properties and Basicity
The reactivity of this compound is primarily governed by its basic and nucleophilic character.[1] The presence of the three highly electronegative fluorine atoms reduces the basicity of the trifluoroethanolate anion compared to non-fluorinated analogs like sodium ethoxide.[1] This reduced basicity can be advantageous in reactions requiring a milder deprotonating agent to achieve higher selectivity.
| Property | Value | Reference |
| Molecular Formula | C₂H₂F₃NaO | --INVALID-LINK-- |
| Molecular Weight | 122.02 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| pKa of Conjugate Acid (CF₃CH₂OH) | ~12.4 | --INVALID-LINK-- |
Applications in Deprotonation of Weak Acids
The primary application of this compound as a deprotonating agent is in reactions where a moderately strong, non-nucleophilic (in some contexts) base is required.
O-Alkylation of Phenols (Williamson Ether Synthesis)
A key application is the deprotonation of phenols to form phenoxides, which then act as nucleophiles in Williamson ether syntheses to produce aryl 2,2,2-trifluoroethyl ethers.[1] This reaction is particularly relevant in drug discovery for the introduction of the trifluoroethoxy moiety.
References
Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanolate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sodium 2,2,2-trifluoroethanolate (NaOTFE) in organic synthesis. NaOTFE is a versatile reagent, acting as a potent nucleophile for trifluoroethoxylation reactions and a strong base for deprotonation. Its application is crucial in the synthesis of fluorinated compounds, which are of significant interest in pharmaceutical and materials science due to their unique physicochemical properties.
Overview of this compound
This compound is the sodium salt of 2,2,2-trifluoroethanol. The electron-withdrawing nature of the trifluoromethyl group makes the parent alcohol significantly more acidic than non-fluorinated alcohols like ethanol.[1] Consequently, NaOTFE is a weaker base than sodium ethoxide but remains a strong base capable of deprotonating a variety of acidic compounds.[1] It is a hygroscopic, moisture-sensitive solid, necessitating handling under inert and anhydrous conditions.[1]
Key Applications:
-
Trifluoroethoxylation: Introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into molecules, often through nucleophilic aromatic substitution. This moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
-
Deprotonation: Serves as a strong base to deprotonate weakly acidic protons, such as those alpha to carbonyl groups, to generate enolates and other reactive intermediates.
-
Catalysis: Acts as a catalyst in reactions such as esterification and transesterification.[1]
Experimental Protocols
In Situ Preparation of this compound
For many applications, this compound is conveniently prepared in situ immediately before its use. A common method involves the deprotonation of 2,2,2-trifluoroethanol with a strong base like sodium hydride (NaH).[1][2]
Protocol: In Situ Generation of this compound
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,2,2-Trifluoroethanol (TFE)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe
Procedure:
-
Under an inert atmosphere, charge a three-necked round-bottom flask equipped with a magnetic stirrer with a suspension of sodium hydride (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the stirred suspension via a syringe. Caution: Hydrogen gas is evolved during this process. Ensure proper ventilation and a gas outlet.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases, to ensure complete formation of the this compound.
-
The resulting solution or suspension of this compound is now ready for use in the subsequent reaction.
Trifluoroethoxylation of Aryl Halides
This compound is an effective nucleophile for the introduction of the trifluoroethoxy group onto aromatic rings, particularly those activated with electron-withdrawing groups. The following protocol is adapted from a patented procedure for the synthesis of (2,2,2-trifluoroethoxy)benzoic acids.[2]
Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,2,2-Trifluoroethanol (TFE)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Copper(I) iodide (CuI)
-
Hydrochloric acid (conc.)
-
Ice
Procedure:
-
In a suitable reaction vessel, prepare this compound in situ from sodium hydride (7.6 equivalents) and 2,2,2-trifluoroethanol (7.6 equivalents) in anhydrous DMF, as described in Protocol 2.1.
-
To the resulting mixture, add anhydrous copper(I) iodide (0.52 equivalents) and 5-bromo-2-chlorobenzoic acid (1.0 equivalent).
-
Heat the reaction mixture to 110-115 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Isolate the solid product by filtration, wash with water, and dry.
Quantitative Data:
| Parameter | Value |
| Temperature | 110-115 °C |
| Reaction Time | 2 hours |
Data Summary
The following table summarizes the quantitative data from the detailed protocols.
| Reaction Type | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroethoxylation | 5-Bromo-2-chlorobenzoic acid | NaH, TFE, CuI | DMF | 110-115 | 2 | Not specified in source |
Experimental Workflows and Diagrams
Workflow for Trifluoroethoxylation of an Aryl Halide
The general workflow for the trifluoroethoxylation of an aryl halide involves the in situ preparation of the this compound followed by the nucleophilic aromatic substitution reaction.
Caption: General workflow for the trifluoroethoxylation of an aryl halide.
Safety Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle in an inert atmosphere (glovebox or Schlenk line). Mineral oil dispersions reduce pyrophoricity but should still be handled with care.
-
2,2,2-Trifluoroethanol: A flammable and toxic liquid. Avoid inhalation and contact with skin and eyes.
-
This compound: Corrosive and moisture-sensitive. Handle in an inert atmosphere and avoid contact with skin and eyes.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Signaling Pathways and Logical Relationships
While there are no biological signaling pathways directly involving this compound, the logical relationship in its application for trifluoroethoxylation can be visualized. The process starts with the generation of the active nucleophile, which then participates in the substitution reaction, leading to the desired product.
Caption: Logical flow of a trifluoroethoxylation reaction.
References
Synthesis of Trifluoroethyl Ethers with Sodium 2,2,2-Trifluoroethanolate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroethyl ether moiety into organic molecules is a key strategy in modern medicinal chemistry and drug development. The unique physicochemical properties conferred by the trifluoroethoxy group, such as increased metabolic stability, enhanced lipophilicity, and altered acidity of neighboring functional groups, can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. One of the most direct and effective methods for the synthesis of trifluoroethyl ethers is the Williamson ether synthesis, utilizing sodium 2,2,2-trifluoroethanolate as a potent nucleophile. This document provides detailed application notes and experimental protocols for the synthesis of various trifluoroethyl ethers using this versatile reagent.
Applications in Drug Discovery and Development
The 2,2,2-trifluoroethoxy group is a valuable substituent in the design of novel therapeutics across various disease areas. Its incorporation can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the in vivo half-life of a drug.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, affecting drug-receptor interactions and solubility.
-
Improved Binding Affinity: The unique steric and electronic properties of the trifluoroethoxy group can lead to more favorable interactions with biological targets.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of trifluoroethyl ethers via this compound generally follows the Williamson ether synthesis mechanism. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by the trifluoroethanolate anion. The reaction can be applied to a wide range of substrates, including primary alkyl halides and activated aryl halides.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of trifluoroethyl ethers.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the in situ generation of this compound from 2,2,2-trifluoroethanol and sodium hydride.
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add the required amount of sodium hydride (60% dispersion in mineral oil) to the solvent.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 2,2,2-trifluoroethanol dropwise to the stirred suspension. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen has ceased, to ensure complete formation of the alkoxide.
-
The resulting solution of this compound is ready for use in the subsequent ether synthesis.
Protocol 2: Synthesis of Alkyl Trifluoroethyl Ethers
This protocol outlines the synthesis of a generic alkyl trifluoroethyl ether from an alkyl halide.
Materials:
-
This compound solution (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To the freshly prepared solution of this compound in DMF, add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific examples) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with dichloromethane (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl trifluoroethyl ether.
Protocol 3: Synthesis of Aryl Trifluoroethyl Ethers (Nucleophilic Aromatic Substitution)
This protocol is suitable for the synthesis of aryl trifluoroethyl ethers from activated aryl halides (e.g., those bearing electron-withdrawing groups).
Materials:
-
This compound solution (from Protocol 1)
-
Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)
-
Anhydrous DMF or DMSO
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To the freshly prepared solution of this compound in DMF or DMSO, add the activated aryl halide.
-
Heat the reaction mixture to the desired temperature (see Table 2 for a specific example) and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to yield the pure aryl trifluoroethyl ether.
Data Presentation
Table 1: Synthesis of Alkyl Trifluoroethyl Ethers
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | RT | 4 | >95 |
| 2 | n-Butyl bromide | NaH | DMF | 60 | 12 | 85 |
| 3 | 2,2,2-Trifluoroethyl tosylate | NaH | Dioxane | 100 | 10 | 75 |
Table 2: Synthesis of Aryl Trifluoroethyl Ethers
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoro-4-nitrobenzene | NaH | DMF | 80 | 6 | 92 |
| 2 | 2-Bromonaphthalene | NaH | DMF | 100 | 24 | 78 |
Mandatory Visualizations
Application Notes and Protocols: Handling and Storage of Anhydrous Sodium 2,2,2-trifluoroethanolate
Introduction
Sodium 2,2,2-trifluoroethanolate (Na-TFE), CAS No. 420-87-1, is a specialty organofluorine compound that serves as a potent nucleophile and strong base in organic synthesis.[1][2] It is a key reagent for introducing the 2,2,2-trifluoroethoxy group into molecules, a crucial strategy in the development of pharmaceuticals and advanced materials to modify properties such as lipophilicity and metabolic stability.[1]
This compound is a white to off-white, hygroscopic solid that is highly sensitive to moisture and air.[2] Due to its reactivity, proper handling and storage procedures under anhydrous, inert conditions are critical to maintain its integrity and ensure the safety of laboratory personnel. These protocols are designed for researchers, scientists, and drug development professionals to provide a standardized procedure for its safe use.
Physical and Chemical Properties
The following table summarizes key quantitative data for anhydrous this compound.
| Property | Value | Source |
| CAS Number | 420-87-1 | [2] |
| Molecular Formula | C₂H₂F₃NaO | [2] |
| Molecular Weight | 122.02 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Min. 95% | [2] |
| Boiling Point | 74°C at 760 mmHg (for parent alcohol) | [3] |
| Flash Point | 29.4°C (for parent alcohol) | [1][3] |
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling.
-
Reactivity: The compound is a strong base and a potent nucleophile.[1] It is highly sensitive to moisture and will hydrolyze upon contact with water or humid air.[2] It should always be handled under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Health Risks: While specific toxicity data for this salt is limited, it can be corrosive and may pose health risks if inhaled or ingested.[2] Contact with skin and eyes should be avoided.
-
Fire Hazard: The parent alcohol has a low flash point (29.4°C), necessitating fire-safe handling practices.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves prior to use.
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure that skin is not exposed.
-
Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood or a glovebox to prevent inhalation.
Experimental Protocols
Receiving and Inspection Protocol
-
Verify Integrity: Upon receipt, inspect the container for any signs of damage or a compromised seal.
-
Confirm Inert Atmosphere: Ensure the supplier has packaged the material under an inert atmosphere (argon or nitrogen). This is typically indicated on the label or packaging.
-
Log Information: Record the date of receipt, lot number, and initial quantity in the laboratory inventory system.
-
Immediate Storage: Transfer the unopened container to the designated storage location as described in Protocol 5.4.
Inert Atmosphere Handling Protocol (Glovebox)
This is the preferred method for handling this compound.
-
Prepare Glovebox: Ensure the glovebox atmosphere is dry (<10 ppm O₂, <1 ppm H₂O) and under a positive pressure of nitrogen or argon.
-
Introduce Materials: Transfer the sealed container of Na-TFE, along with all necessary oven-dried glassware, spatulas, and weighing boats, into the glovebox antechamber.
-
Purge Antechamber: Evacuate and refill the antechamber with the inert glovebox gas for a minimum of three cycles.
-
Transfer to Main Chamber: Once purged, transfer the items from the antechamber into the main glovebox chamber.
-
Equilibrate Temperature: Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Perform Operations: Carry out all manipulations (weighing, dispensing, adding to a reaction vessel) inside the glovebox.
-
Reseal and Remove: Tightly reseal the main container. If desired, the container can be further sealed with paraffin film. Remove the container and any waste from the glovebox via the antechamber, following the purging protocol.
Dispensing and Weighing Protocol
-
Tare Balance: Inside the glovebox, place a weighing boat on the analytical balance and tare it.
-
Dispense Solid: Carefully open the Na-TFE container. Using a clean, dry spatula, transfer the desired amount of powder to the weighing boat. Avoid creating dust.
-
Close Container Immediately: Promptly and securely close the main Na-TFE container to minimize its exposure to any residual atmospheric components.
-
Record Weight: Record the exact weight of the dispensed solid.
-
Transfer to Reaction: Immediately transfer the weighed solid to the reaction vessel within the inert atmosphere.
Storage Protocol
-
Inert Atmosphere: Store the compound in its original, tightly sealed container under an inert atmosphere of argon or nitrogen.[1][4]
-
Temperature: Keep the container in a cool, dry, and well-ventilated place, at temperatures below 25°C.[1]
-
Moisture Protection: The material is hygroscopic.[2][4] Storage in a desiccator, even within a controlled atmosphere, is recommended to prevent water absorption.
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and sources of moisture.[4]
Waste Disposal Protocol
-
Container Disposal: Dispose of empty containers and liners in an approved waste disposal plant after triple rinsing with an appropriate solvent.
-
Chemical Waste: Unused material and reaction waste should be treated as hazardous chemical waste.
-
Quenching (for small residues): Small amounts of residual Na-TFE on glassware or spatulas can be cautiously quenched by slowly adding a less reactive alcohol (e.g., isopropanol) under an inert atmosphere before final cleaning.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.
Logical Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and storage of anhydrous this compound.
References
Troubleshooting & Optimization
Technical Support Center: Sodium 2,2,2-trifluoroethanolate Reactions
Welcome to the technical support center for optimizing reactions involving sodium 2,2,2-trifluoroethanolate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound (CF₃CH₂ONa) is a potent nucleophile and a strong base, widely used for introducing the 2,2,2-trifluoroethoxy group into organic molecules.[1] Due to the electron-withdrawing effect of the trifluoromethyl group, it is a weaker base than non-fluorinated alkoxides like sodium ethoxide.[1] This reduced basicity can be advantageous for minimizing base-promoted side reactions.[1] The compound is typically a white to off-white solid that is hygroscopic and moisture-sensitive.[2]
Q2: What are the primary applications of this compound in synthesis?
Its main application is the nucleophilic transfer of the 2,2,2-trifluoroethoxy moiety (–OCH₂CF₃).[1] This is commonly achieved through nucleophilic substitution reactions, such as the Williamson ether synthesis, to form trifluoroethyl ethers.[1][3][4] The incorporation of the trifluoroethoxy group can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which is highly valuable in pharmaceutical development.[1] It also serves as a catalyst in reactions like esterifications.[1]
Q3: How should I handle and store this compound?
Due to its hygroscopic nature, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[2] It is crucial to use anhydrous solvents and oven-dried glassware to avoid hydrolysis of the reagent, which would form sodium hydroxide and 2,2,2-trifluoroethanol and negatively impact your reaction.[1][2]
Q4: Can I prepare this compound in-situ?
Yes, in-situ preparation is a common and effective method. It is typically achieved by deprotonating 2,2,2-trifluoroethanol with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like anhydrous tetrahydrofuran (THF).[1] Another method involves the direct reaction of 2,2,2-trifluoroethanol with sodium metal.[1]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the most likely causes?
Low yield can stem from several factors. The most common issues are the presence of water, improper choice of reactants or solvents, and suboptimal reaction temperature.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Q6: I am observing significant formation of side products, particularly elimination products in a Williamson ether synthesis. How can I suppress this?
The Williamson ether synthesis is an Sₙ2 reaction.[4] The formation of elimination products is a competing reaction, especially with sterically hindered substrates.
-
Substrate Choice: The alkylating agent should ideally be a primary alkyl halide.[3][4] Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield elimination products.[3]
-
Temperature: Lowering the reaction temperature can favor the Sₙ2 pathway over elimination, although this may require longer reaction times.
-
Base Strength: While this compound is a weaker base than its non-fluorinated counterparts, it is still strong. If elimination persists, consider if a different synthetic route is more appropriate.
Q7: The reaction is not proceeding to completion, even after an extended time. What steps can I take?
-
Increase Temperature: For sluggish reactions, cautiously increasing the temperature can enhance the reaction rate.[5] Some syntheses using this compound have required elevated temperatures (e.g., 160-185 °C) and pressure to proceed effectively, especially with less reactive electrophiles.[6][7]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions compared to less polar solvents like THF.[3][8]
-
Leaving Group: Ensure your electrophile has a good leaving group. Iodides are generally better leaving groups than bromides, which are better than chlorides. Using an alkyl sulfonate (e.g., tosylate, mesylate) is also an excellent strategy.[3]
Data Presentation
Table 1: Physicochemical Properties of 2,2,2-Trifluoroethanol and its Sodium Salt
| Property | 2,2,2-Trifluoroethanol (TFE) | This compound | Reference(s) |
| Formula | CF₃CH₂OH | CF₃CH₂ONa | [9],[2] |
| Molecular Weight | 100.04 g/mol | 122.02 g/mol | [2] |
| pKa of Parent Alcohol | ~12.4 | N/A | [1] |
| Boiling Point | 74 °C | N/A (Solid) | [10],[11] |
| Appearance | Colorless liquid | White to off-white powder | [9],[2] |
Table 2: General Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Electrophile | Methyl or Primary Alkyl Halide/Sulfonate | Minimizes E2 elimination side reactions. | [3],[4] |
| Solvent | Anhydrous Polar Aprotic (THF, DMF) | Solvates the cation, leaving a reactive "naked" alkoxide; accelerates Sₙ2. | [1],[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. | [1],[2] |
| Temperature | Varies (0 °C to reflux) | Dependent on substrate reactivity; lower temperatures can improve selectivity. | [12] |
| Base for in-situ prep | Sodium Hydride (NaH) | Strong, non-nucleophilic base that drives alkoxide formation. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroethoxylation of a Primary Alkyl Bromide via Williamson Ether Synthesis
This protocol describes the in-situ generation of this compound followed by its reaction with a primary alkyl bromide.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Williamson ether synthesis.
Methodology:
-
Preparation: All glassware should be rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot, then cooled under a stream of inert gas (argon or nitrogen).[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Alkoxide Formation: Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the stirred NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until gas evolution has ceased completely.
-
Nucleophilic Substitution: Cool the resulting solution of this compound back to 0 °C. Add the primary alkyl bromide (1.05 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required for less reactive substrates.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess NaH by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. This compound | 420-87-1 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 10. This compound|lookchem [lookchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
"side reactions and byproducts with sodium 2,2,2-trifluoroethanolate"
Technical Support Center: Sodium 2,2,2-trifluoroethanolate
Welcome to the technical support center for this compound (Na-TFE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and minimize the occurrence of side reactions and byproducts.
Frequently Asked Questions (FAQs)
Q1: My trifluoroethoxylation reaction is giving a low yield. What are the common causes?
A1: Low yields are often due to competing side reactions, primarily elimination, or suboptimal reaction conditions. Key factors include:
-
Substrate Structure: Secondary and tertiary alkyl halides are prone to elimination reactions.
-
Water Contamination: this compound is hygroscopic and can hydrolyze, reducing the amount of active reagent.[1]
-
Reaction Temperature: Higher temperatures can favor the elimination pathway.
-
Improper Reagent Purity: Ensure the purity of your starting materials and the Na-TFE.
Q2: I am observing the formation of an alkene byproduct in my reaction. Why is this happening and how can I prevent it?
A2: Alkene formation is a result of an E2 elimination reaction, which competes with the desired SN2 substitution. This is more likely to occur with sterically hindered substrates. To minimize alkene formation, consider the following:
-
Use a primary alkyl halide if possible.
-
Keep the reaction temperature as low as feasible.
-
Use a polar aprotic solvent.
Q3: Can this compound decompose? What are the potential decomposition products?
A3: While stable under recommended storage conditions, this compound can decompose at elevated temperatures.[2] By analogy to other sodium alkoxides, decomposition can lead to a mixture of products including sodium carbonate, sodium hydroxide, amorphous carbon, and various gaseous hydrocarbons.[3]
Q4: How should I handle and store this compound to avoid side reactions due to reagent degradation?
A4: this compound is hygroscopic and sensitive to moisture.[1] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place. Always handle the reagent in a glovebox or under a stream of inert gas to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Trifluoroethoxylated Product
| Symptom | Possible Cause | Troubleshooting Step |
| Low conversion of starting material | 1. Inactive Reagent: The Na-TFE may have hydrolyzed due to moisture exposure. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Use freshly purchased Na-TFE or ensure it was stored properly. Handle under inert atmosphere. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If possible, run the reaction at a slightly elevated temperature, but be mindful of favoring elimination. |
| Multiple spots on TLC/peaks in LC-MS, with some corresponding to the desired product | 1. Competing Elimination Reaction: Formation of alkene byproducts. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. See the troubleshooting guide for "Presence of Alkene Byproducts." 2. Run the reaction at a lower temperature. Use high-purity, degassed solvents. |
Issue 2: Presence of Alkene Byproducts
| Symptom | Possible Cause | Troubleshooting Step |
| Significant peak in GC-MS or NMR corresponding to an alkene | 1. Substrate is Prone to Elimination: Secondary or tertiary alkyl halides were used. 2. High Reaction Temperature: Elevated temperatures favor elimination over substitution. 3. Choice of Solvent: Protic solvents can favor elimination in some cases. | 1. If possible, redesign the synthesis to use a primary alkyl halide. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature. 3. Use a polar aprotic solvent such as DMF, DMSO, or THF. |
Issue 3: Presence of 2,2,2-Trifluoroethanol in the Product Mixture
| Symptom | Possible Cause | Troubleshooting Step |
| A peak corresponding to 2,2,2-trifluoroethanol is observed in the crude NMR or GC-MS | 1. Hydrolysis of Na-TFE: The reagent reacted with moisture in the reaction vessel or solvents. 2. Incomplete Reaction: Unreacted Na-TFE was quenched with an aqueous or protic solution during workup. | 1. Thoroughly dry all glassware and solvents before use. Handle Na-TFE under strictly anhydrous and inert conditions. 2. Ensure the reaction has gone to completion before workup. |
Data Presentation: Substitution vs. Elimination
| Alkyl Halide Substrate | Reaction Temperature | Expected Major Product | Expected Major Byproduct |
| Primary (e.g., 1-bromobutane) | Low (0 - 25 °C) | Substitution (Ether) | Minimal |
| Primary (e.g., 1-bromobutane) | High ( > 50 °C) | Substitution (Ether) | Elimination (Alkene) |
| Secondary (e.g., 2-bromobutane) | Low (0 - 25 °C) | Mixture of Substitution and Elimination | Mixture |
| Secondary (e.g., 2-bromobutane) | High ( > 50 °C) | Elimination (Alkene) | Substitution (Ether) |
| Tertiary (e.g., tert-butyl bromide) | Any | Elimination (Alkene) | None (Substitution is highly disfavored) |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroethoxylation of a Primary Alkyl Halide to Minimize Byproducts
Objective: To achieve a high yield of the desired 2,2,2-trifluoroethoxy ether from a primary alkyl halide while minimizing the formation of elimination byproducts.
Materials:
-
This compound (stored in a desiccator or glovebox)
-
Primary alkyl halide
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether (for workup)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen or argon inlet, and other standard glassware (all oven-dried)
Procedure:
-
Reaction Setup: Assemble the oven-dried glassware (round-bottom flask with a stir bar, and condenser) under a positive pressure of inert gas (argon or nitrogen).
-
Reagent Addition: In the inert atmosphere, add this compound (1.2 equivalents) to the reaction flask. Add anhydrous DMF via syringe to dissolve the alkoxide.
-
Substrate Addition: Dissolve the primary alkyl halide (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the stirred solution of the alkoxide at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is slow, but this may slightly increase the risk of elimination.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for trifluoroethoxylation reactions.
Signaling Pathways: Competing SN2 and E2 Reactions
Caption: Competing SN2 and E2 pathways in trifluoroethoxylation.
Experimental Workflow Diagram
References
Technical Support Center: Optimizing Reaction Conditions for Sodium 2,2,2-Trifluoroethanolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2,2,2-trifluoroethanolate. The information is designed to address specific issues that may be encountered during its synthesis and use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the widely used method of deprotonating 2,2,2-trifluoroethanol with sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Visual Cues/Indicators |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable to your subsequent reaction, or by observing the cessation of hydrogen gas evolution. - Increase Reaction Temperature: Gently warm the reaction mixture. A modest increase to 40-50 °C can enhance the reaction rate. However, be cautious as higher temperatures may lead to solvent evaporation and potential side reactions. | - Persistent presence of starting material (2,2,2-trifluoroethanol). - Continued bubbling of hydrogen gas long after the expected reaction time. |
| Moisture Contamination | - Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry 2,2,2-trifluoroethanol over molecular sieves prior to use. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[1] - Proper Handling of Sodium Hydride: Sodium hydride is extremely moisture-sensitive. Handle it in a glovebox or under a stream of inert gas.[1] | - Formation of a white precipitate (sodium hydroxide) in the reaction mixture. - Reduced or no evolution of hydrogen gas upon addition of 2,2,2-trifluoroethanol to the sodium hydride suspension. |
| Inactive Sodium Hydride | - Use Fresh or Properly Stored NaH: Sodium hydride can lose its reactivity over time, especially if not stored under an inert atmosphere. Use a fresh bottle or a properly stored one. - Test NaH Activity: A small, controlled reaction with a proton source (like ethanol) can qualitatively assess the hydride's activity by observing hydrogen evolution. | - Little to no hydrogen gas evolution upon addition of 2,2,2-trifluoroethanol. - The greyish appearance of the sodium hydride dispersion does not change. |
| Inadequate Stoichiometry | - Verify Reagent Quantities: Ensure that at least a stoichiometric equivalent of sodium hydride is used. A slight excess (e.g., 1.1 equivalents) is often recommended to account for any minor impurities or handling losses. | - Incomplete consumption of 2,2,2-trifluoroethanol as determined by analytical methods. |
Issue 2: Product is a Gummy Solid or Difficult to Isolate
| Possible Cause | Troubleshooting Steps | Visual Cues/Indicators |
| Residual Solvent | - Thorough Drying: After filtration, ensure the product is dried under high vacuum for a sufficient period to remove all traces of the reaction solvent (e.g., THF). Gentle heating under vacuum can aid this process. | - The isolated product has a sticky or oily consistency instead of a fine powder. |
| Contamination with Mineral Oil | - Wash the Product: If using a sodium hydride dispersion in mineral oil, wash the filtered product with a dry, non-polar solvent in which this compound has low solubility, such as pentane or hexane.[1] | - The product has an oily appearance or a characteristic smell of mineral oil. |
| Formation of Byproducts | - Purification by Recrystallization: If the product is contaminated with soluble impurities, recrystallization from a suitable solvent system may be necessary. Finding an appropriate solvent can be challenging due to the product's reactivity.[1] | - Discoloration of the product (e.g., yellowish or brownish tint). - Inconsistent analytical data (e.g., unexpected peaks in NMR spectra). |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of a successful this compound synthesis?
A1: The reaction of 2,2,2-trifluoroethanol with a sodium hydride dispersion in THF is typically characterized by the evolution of hydrogen gas, which appears as bubbling in the reaction mixture. The initial grey suspension of sodium hydride will gradually transform into a white or off-white precipitate of this compound.[2] The reaction is exothermic, so a slight increase in temperature may be observed.
Q2: How can I confirm the formation and purity of my this compound?
A2: Due to its reactive nature, direct characterization of the isolated solid can be challenging. However, it is often used in situ or characterized quickly after isolation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful technique to confirm the presence of the trifluoroethoxide anion. A single resonance around -75 ppm is characteristic of the CF₃ group.[1] ¹H NMR can also be used, though the peaks may be broad.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of characteristic C-O and C-F stretching bands can indicate product formation.
Q3: What are the main impurities I should be concerned about?
A3: The most common impurity is sodium hydroxide, which forms if the reaction is exposed to moisture.[1] Residual starting materials (2,2,2-trifluoroethanol) and solvents (THF) can also be present if the product is not properly dried. If a mineral oil dispersion of NaH was used, traces of mineral oil can also be an impurity.
Q4: What are the critical safety precautions when working with sodium hydride?
A4: Sodium hydride is a highly reactive and flammable solid.
-
Handle under an inert atmosphere: Always handle sodium hydride in a glovebox or under a stream of argon or nitrogen to prevent contact with air and moisture.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Quenching: Never quench sodium hydride with water directly, as this will produce flammable hydrogen gas and can cause a fire. Quench slowly with a less reactive alcohol like isopropanol or ethanol, followed by methanol, and then carefully add water.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily available. Do not use water, carbon dioxide, or soda-acid extinguishers on a sodium hydride fire.
Q5: Can I use other bases besides sodium hydride?
A5: While sodium hydride is common, other strong bases can be used to deprotonate 2,2,2-trifluoroethanol.
-
Sodium Metal: Direct reaction with sodium metal is a viable method, though it involves the handling of highly reactive sodium and the production of flammable hydrogen gas.[1]
-
Other Metal Hydrides: Other alkali metal hydrides like potassium hydride could also be used.
-
Organometallic Bases: Strong organometallic bases like butyl lithium can deprotonate the alcohol, but their use may introduce other reactive species into the solution.
The choice of base will depend on the specific requirements of your subsequent reaction, safety considerations, and available resources.
Data Presentation
Table 1: Comparison of Bases for the Deprotonation of 2,2,2-Trifluoroethanol
| Base | Typical Solvent | Relative Reactivity | Key Considerations | Typical Yield |
| Sodium Hydride (NaH) | THF, DMF | High | Readily available, but moisture-sensitive and pyrophoric. Mineral oil dispersion requires washing. | >95% (in situ) |
| Sodium Metal (Na) | Heptane, Toluene | High | Highly reactive, generates H₂ gas. Requires careful handling. | High |
| Potassium Hydride (KH) | THF | Very High | More reactive than NaH, can be more hazardous. | High |
| Sodium Hydroxide (NaOH) | Water, Alcohols | Low | Generally not strong enough to completely deprotonate TFE due to the pKa difference and the presence of water. | Low/Equilibrium |
Experimental Protocols
Protocol: Synthesis of this compound using Sodium Hydride and THF
This protocol describes the in-situ preparation of this compound for subsequent use in a reaction, such as a Williamson ether synthesis.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
2,2,2-Trifluoroethanol (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Sodium Hydride Suspension:
-
Under an inert atmosphere, add the desired amount of sodium hydride (e.g., 1.1 equivalents) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Wash the sodium hydride dispersion with anhydrous pentane or hexane (3 x volume of NaH dispersion) to remove the mineral oil. Carefully decant the supernatant after each wash.
-
Dry the washed sodium hydride under a stream of inert gas.
-
Add anhydrous THF to the flask to create a suspension.
-
-
Addition of 2,2,2-Trifluoroethanol:
-
Cool the sodium hydride suspension to 0 °C using an ice bath.
-
Slowly add anhydrous 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the stirred suspension via a dropping funnel.
-
Control the addition rate to maintain a gentle evolution of hydrogen gas. The reaction is exothermic.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 1-2 hours, or until the evolution of hydrogen gas has ceased.
-
The resulting white to off-white suspension is the in-situ generated this compound and is ready for the next reaction step.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Products from Sodium 2,2,2-Trifluoroethanolate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving sodium 2,2,2-trifluoroethanolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions using this compound?
A1: The most common impurities include:
-
Unreacted starting materials: This can be the electrophile (e.g., aryl halide, alkyl halide) or the this compound itself.
-
2,2,2-Trifluoroethanol (TFE): This can be present if the this compound has hydrolyzed due to exposure to moisture, or if it is formed as a byproduct of side reactions.
-
Sodium salts: Byproducts such as sodium halides (e.g., NaCl, NaBr) or other sodium-containing inorganic salts are formed during the reaction.
-
Side-products: Depending on the substrate and reaction conditions, side-products from elimination or other competing reactions may be present.
Q2: How can I monitor the progress of my trifluoroethoxylation reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the reaction progress.[1][2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. For effective visualization of often UV-active aromatic compounds, a TLC plate with a fluorescent indicator (e.g., F254) can be used, where spots are visualized under UV light.[3][4][5] Staining with potassium permanganate can also be a useful general visualization technique.[5]
Q3: My product appears to be an oil, but I expected a solid. What should I do?
A3: The presence of residual solvent or impurities can prevent your product from solidifying. Ensure all solvents are thoroughly removed under high vacuum. If the product is still an oil, it may be due to impurities. Attempt to purify the oil using column chromatography. If the purified product is still an oil, it may be its natural state at room temperature.
Q4: I am having trouble removing 2,2,2-trifluoroethanol from my product. What are the best methods?
A4: 2,2,2-Trifluoroethanol can be challenging to remove completely due to its relatively high boiling point (74 °C).[3][6]
-
Aqueous Workup: Multiple washes with water or brine during the workup can help partition the polar TFE into the aqueous layer.
-
High Vacuum: After extraction, drying the organic layer and concentrating it under high vacuum, possibly with gentle heating, can remove residual TFE.
-
Molecular Sieves: For final traces of TFE in a purified product, treatment with a molecular sieve of appropriate pore size (0.5 to 1.0 nm) can be effective.[7]
Troubleshooting Guides
Issue 1: Incomplete Reaction - Product and Starting Material Mixture
This is a common issue where the reaction has not gone to completion, resulting in a mixture that is difficult to separate.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient reaction time or temperature | Monitor the reaction by TLC until the starting material spot is no longer visible. If the reaction stalls, consider increasing the temperature or extending the reaction time. | Trifluoroethoxylation reactions, especially with less reactive electrophiles, may require forcing conditions to proceed to completion. |
| Poor quality of this compound | Ensure the reagent is fresh and has been stored under inert conditions to prevent decomposition. | The reagent is hygroscopic and can degrade upon exposure to moisture, reducing its reactivity. |
| Inefficient stirring | Ensure vigorous stirring, especially in heterogeneous mixtures, to maximize contact between reactants. | Poor mixing can lead to localized depletion of reagents and incomplete conversion. |
| Equilibrium | If the reaction is reversible, consider using an excess of one reagent to drive the equilibrium towards the product. | Le Chatelier's principle can be applied to favor product formation. |
Purification Strategy:
If the reaction cannot be driven to completion, the product must be separated from the unreacted starting material.
-
Flash Column Chromatography: This is the most effective method for separating compounds with different polarities. The choice of solvent system is crucial and should be determined by TLC analysis.[8][9] Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate for optimal separation on the column.[1]
Issue 2: Presence of Water-Soluble Impurities (Salts, Residual Base)
After the reaction, inorganic salts and any remaining basic reagent need to be removed.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete quenching | Ensure the reaction is properly quenched, for example, with water or a dilute acidic solution, to neutralize any remaining base. | This step is crucial for the subsequent aqueous workup. |
| Insufficient washing | Perform multiple washes with water and/or brine during the liquid-liquid extraction. | This will help to effectively remove inorganic salts into the aqueous layer.[10] |
| Emulsion formation | If an emulsion forms during the aqueous workup, adding a small amount of brine can help to break it. | Emulsions can trap impurities in the organic layer. |
Purification Strategy:
-
Aqueous Workup: A standard aqueous workup is the primary method for removing water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water, followed by brine.[11]
Issue 3: Product Contaminated with 2,2,2-Trifluoroethanol (TFE)
Residual TFE can be a persistent impurity.
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis of the reagent | Handle this compound under a dry, inert atmosphere to minimize exposure to moisture. | The reagent is sensitive to water and will hydrolyze to form TFE. |
| Inefficient removal during workup | During the aqueous workup, ensure thorough mixing of the organic and aqueous layers to maximize the partitioning of TFE into the water. | TFE has some solubility in both organic and aqueous phases. |
| Co-evaporation with solvent | After concentrating the organic layer, co-evaporate with a solvent like toluene under reduced pressure to help azeotropically remove the final traces of TFE. | This can be more effective than simple evaporation. |
Purification Strategy:
-
Azeotropic Distillation: For larger scale purifications, azeotropic distillation can be employed to remove TFE.
-
Adsorption: As a final polishing step, passing a solution of the product through a plug of silica gel or using molecular sieves can remove trace amounts of TFE.[7]
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Flash Column Chromatography for Purification
-
Develop a Solvent System: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation of your product from impurities, with an Rf of ~0.3 for the product.[1][8]
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel.
-
Elute the Column: Run the eluent through the column, applying gentle pressure.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
Table 1: Common Solvent Systems for Flash Chromatography of Trifluoroethoxylated Compounds
| Compound Polarity | Example Solvent System (v/v) | Typical Rf Range on TLC |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 4:1) | 0.2 - 0.5 |
| Moderately Polar | Hexane / Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.5 |
| Polar | Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.5 |
Visualizations
Caption: General experimental workflow for reaction and purification.
Caption: Troubleshooting logic for purification based on impurity identification.
References
- 1. biotage.com [biotage.com]
- 2. Method for producing 2,2,2-trifluoroethanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 4. theory.labster.com [theory.labster.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. US6992213B2 - Method for removing trifluoroethanol from liquids - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Moisture Sensitivity of Sodium 2,2,2-Trifluoroethanolate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of sodium 2,2,2-trifluoroethanolate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound (NaOTFE) is the sodium salt of 2,2,2-trifluoroethanol. It is a white to off-white, hygroscopic solid.[1] Its high moisture sensitivity stems from the strong basicity of the trifluoroethanolate anion, which readily reacts with water in a hydrolysis reaction. This reaction regenerates 2,2,2-trifluoroethanol and forms sodium hydroxide, which can interfere with your desired chemical transformation.
Q2: How does the basicity of this compound compare to other common bases?
The electron-withdrawing trifluoromethyl group in the trifluoroethanolate anion makes it a weaker base compared to non-fluorinated analogs like sodium ethoxide.[2] This can be quantitatively understood by comparing the pKa of the parent alcohols. A lower pKa of the parent alcohol corresponds to a weaker conjugate base.
Data Presentation: Comparison of Alkoxide Basicity
| Compound | Parent Alcohol | pKa of Parent Alcohol | Basicity Comparison |
| This compound | 2,2,2-Trifluoroethanol | ~12.4 | Weaker Base |
| Sodium Ethoxide | Ethanol | ~15.9 | Stronger Base |
This reduced basicity can be advantageous in reactions where a highly aggressive base would cause unwanted side reactions.[2]
Q3: What are the signs of moisture contamination in my this compound?
Visual signs of moisture contamination include a clumpy or sticky appearance of the powder, instead of a fine, free-flowing solid. If the reagent has been significantly exposed to moisture, it may appear wet or have a paste-like consistency. Chemically, the presence of 2,2,2-trifluoroethanol and sodium hydroxide as impurities will be detectable by analytical methods such as NMR spectroscopy.
Q4: How should I properly store this compound to prevent moisture exposure?
To maintain its integrity, this compound should be stored in a tightly sealed container in a dry and well-ventilated place, away from heat.[3][4] For long-term storage, it is highly recommended to store the container inside a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide). For highly sensitive applications, storage in an inert atmosphere, such as in a glovebox, is ideal.
Troubleshooting Guide
Problem 1: My reaction with this compound is not proceeding to completion or has a low yield.
-
Possible Cause: Moisture contamination of the this compound, solvent, or reaction glassware.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If you suspect moisture contamination, it is best to use a fresh, unopened container of the reagent. If this is not possible, you can attempt to dry the reagent (see Experimental Protocols).
-
Ensure Anhydrous Conditions: All solvents must be rigorously dried before use. Common drying agents for solvents like THF or DMF include molecular sieves or distillation from sodium/benzophenone. All glassware should be oven-dried or flame-dried under a stream of inert gas (e.g., argon or nitrogen) immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a Schlenk line or in a glovebox.
-
Reagent Stoichiometry: In the presence of moisture, some of the this compound will be consumed. You may need to use a slight excess of the reagent to compensate for any minor, unavoidable moisture. However, it is always preferable to eliminate the source of moisture.
-
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause 1: Formation of sodium hydroxide due to hydrolysis of this compound. The resulting hydroxide can act as a competing nucleophile or base, leading to undesired side reactions.
-
Troubleshooting Steps: Follow the steps outlined in Problem 1 to rigorously exclude moisture from your reaction.
-
Possible Cause 2 (for Williamson Ether Synthesis): E2 elimination as a competing pathway. This is more likely with secondary and tertiary alkyl halides.
-
Troubleshooting Steps:
-
Substrate Choice: If possible, use a primary alkyl halide as the electrophile to favor the SN2 pathway.[5]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the substitution reaction over elimination.
-
Problem 3: The this compound is not dissolving in the reaction solvent.
-
Possible Cause: Use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It has limited solubility in non-polar solvents.
-
Gentle Warming: In some cases, gentle warming of the solvent under an inert atmosphere can aid in dissolution.
-
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol should be performed under an inert atmosphere using a glovebox or Schlenk line.
-
Preparation: Place a sealed container of this compound, a clean, dry spatula, and a pre-weighed, oven-dried reaction flask equipped with a magnetic stir bar into the antechamber of a glovebox.
-
Inert Atmosphere: Evacuate and refill the antechamber with an inert gas (e.g., argon or nitrogen) at least three times before transferring the items into the main glovebox chamber.
-
Dispensing: Inside the glovebox, carefully open the container of this compound. Using the clean spatula, quickly weigh the desired amount of the solid directly into the reaction flask.
-
Sealing: Immediately and tightly seal the container of the stock reagent. Seal the reaction flask with a septum or glass stopper.
-
Removal from Glovebox: Transfer the sealed reaction flask and the stock container back to the antechamber, and then remove them from the glovebox.
Protocol 2: Drying this compound
If you suspect minor moisture contamination, the reagent can be dried under high vacuum.
-
Setup: Place the clumpy this compound in a clean, dry Schlenk flask.
-
Drying: Connect the flask to a high-vacuum line and apply vacuum for several hours. Gentle heating with a heat gun (while under vacuum) can aid in removing adsorbed water. Caution: Do not heat to the decomposition temperature.
-
Storage: Once the solid appears to be a fine, free-flowing powder, backfill the flask with an inert gas and store it in a desiccator or glovebox.
Protocol 3: Example Reaction - Trifluoroethoxylation of 4-Chloronitrobenzene
This protocol describes a representative Williamson ether synthesis.
-
Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.2 equivalents) under a positive flow of nitrogen.
-
Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) via a syringe. Stir the mixture until the solid is fully dissolved.
-
Substrate Addition: To the stirred solution, add 4-chloronitrobenzene (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2,2,2-trifluoroethoxy)nitrobenzene.
Visualizations
References
Technical Support Center: Troubleshooting Low Conversion Rates with Sodium 2,2,2-Trifluoroethanolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving sodium 2,2,2-trifluoroethanolate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound, particularly in the context of Williamson ether synthesis for the formation of trifluoroethyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I should be aware of for my reaction?
A1: this compound (CF₃CH₂ONa) is a potent nucleophile and a moderately strong base.[1] Due to the electron-withdrawing trifluoromethyl group, it is a weaker base than sodium ethoxide.[1] This reduced basicity can be advantageous in minimizing side reactions like elimination.[1] However, it is also highly hygroscopic and sensitive to moisture, which can significantly impact its reactivity.[2]
Q2: How should I handle and store this compound to ensure its reactivity?
A2: Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen).[1] All glassware should be rigorously dried, for instance, by oven-drying and cooling under an inert gas stream.[1] Solvents and other reagents must also be anhydrous.[1] Store the reagent in a tightly sealed container in a desiccator or a glovebox.
Q3: What are the most common reasons for low conversion rates when using this compound?
A3: The most common culprits for low conversion rates include:
-
Presence of moisture: Water will protonate the alkoxide, rendering it non-nucleophilic.
-
Poor quality of the reagent: The reagent may have decomposed due to improper storage.
-
Sub-optimal reaction conditions: Incorrect solvent, temperature, or reaction time can significantly lower yields.
-
Inappropriate substrate or leaving group: The structure of your starting material plays a crucial role in the success of the Sₙ2 reaction.
-
Competing side reactions: Elimination reactions can compete with the desired substitution, especially with sterically hindered substrates.[3][4]
Troubleshooting Guide for Low Conversion Rates
Problem: My reaction with this compound is showing low or no conversion to the desired trifluoroethyl ether.
Step 1: Verify the Quality and Handling of Reagents and Solvents
-
Question: Did you use anhydrous solvents and reagents?
-
Action: Ensure all solvents are freshly dried and distilled. Use freshly opened or properly stored this compound. Consider preparing the alkoxide in situ by reacting 2,2,2-trifluoroethanol with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF.[1]
-
-
Question: Was the reaction set up under an inert atmosphere?
-
Action: Use standard air-sensitive techniques, including oven-dried glassware and performing the reaction under a positive pressure of argon or nitrogen.[1]
-
Step 2: Evaluate the Reaction Parameters
-
Question: Is the chosen solvent appropriate for an Sₙ2 reaction?
-
Question: Is the reaction temperature optimized?
-
Question: Is the reaction time sufficient?
Step 3: Assess the Substrate and Leaving Group
-
Question: Is your substrate sterically hindered?
-
Action: The Williamson ether synthesis works best with methyl and primary alkyl halides.[4][7] Secondary alkyl halides can give a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly lead to elimination.[4] If you are using a secondary halide, you may need to optimize conditions to favor substitution (e.g., lower temperature).
-
-
Question: Is the leaving group appropriate?
-
Action: Good leaving groups are weak bases. The order of reactivity for halides is generally I > Br > Cl > F.[8][9] Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[4] If you are using a less reactive leaving group like a chloride, you may need to use more forcing conditions (higher temperature, longer reaction time).
-
Step 4: Consider Potential Side Reactions
-
Question: Are you observing byproducts consistent with elimination?
-
Action: If you detect alkenes as byproducts, this indicates that the E2 elimination pathway is competing with the Sₙ2 substitution. To favor substitution, you can:
-
Use a less sterically hindered substrate if possible.
-
Lower the reaction temperature.
-
Use a less basic alkoxide if applicable (though this compound is already less basic than simple alkoxides).
-
-
-
Question: If using an aryl halide, is the ring activated for nucleophilic aromatic substitution (SₙAr)?
-
Action: For SₙAr reactions, the aromatic ring typically needs to be activated by electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. Unactivated aryl halides are generally unreactive in SₙAr reactions.[7]
-
Data Presentation
The following tables summarize the expected qualitative effects of various experimental parameters on the conversion rate of trifluoroethoxylation reactions.
Table 1: Effect of Substrate Structure on Expected Yield
| Substrate Type | Expected Predominant Reaction | Typical Yield Range |
| Methyl Halide | Sₙ2 (Substitution) | High (70-95%) |
| Primary Alkyl Halide | Sₙ2 (Substitution) | Good to High (60-90%) |
| Secondary Alkyl Halide | Sₙ2 (Substitution) and E2 (Elimination) | Low to Moderate (10-50%) |
| Tertiary Alkyl Halide | E2 (Elimination) | Very Low to None (<5%) |
| Aryl Halide (activated) | SₙAr (Substitution) | Moderate to High (50-85%) |
| Aryl Halide (unactivated) | No Reaction | None |
Table 2: Influence of Leaving Group on Reaction Rate
| Leaving Group | Relative Reactivity | Comments |
| Iodide (I⁻) | Excellent | Best halide leaving group. |
| Bromide (Br⁻) | Good | Commonly used and effective. |
| Tosylate (OTs⁻) | Excellent | Often better than halides. |
| Mesylate (OMs⁻) | Excellent | Similar to tosylates. |
| Chloride (Cl⁻) | Moderate | Slower reaction, may require higher temperatures. |
| Fluoride (F⁻) | Poor | Generally not a suitable leaving group for Sₙ2. |
Table 3: Recommended Solvents for Trifluoroethoxylation
| Solvent | Type | Rationale for Use |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent for Sₙ2, dissolves many organic substrates. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Similar to DMF, can accelerate Sₙ2 reactions.[10] |
| Acetonitrile (MeCN) | Polar Aprotic | Good alternative to DMF and DMSO.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Often used when generating the alkoxide in situ with NaH.[4] |
Experimental Protocols
Detailed Methodology for a Key Experiment: Trifluoroethoxylation of 4-Nitrobenzyl Bromide
This protocol describes a representative Williamson ether synthesis using this compound.
Materials:
-
This compound
-
4-Nitrobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.), oven-dried
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the alkoxide.
-
Substrate Addition: Dissolve 4-nitrobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred alkoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Monitoring:
The conversion of the reaction can be effectively monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the signal for this compound and the appearance of the signal for the trifluoroethoxy group in the product.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion rates.
Caption: General experimental workflow for trifluoroethoxylation.
References
- 1. This compound | 420-87-1 | Benchchem [benchchem.com]
- 2. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
Technical Support Center: Sodium 2,2,2-trifluoroethanolate in Organic Synthesis
Welcome to the technical support center for the use of sodium 2,2,2-trifluoroethanolate (NaOTFE) in your chemical reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key reagent for introducing the 2,2,2-trifluoroethoxy group into molecules. This modification is often employed in pharmaceutical and materials science to enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] It is commonly used in nucleophilic substitution reactions, such as the Williamson ether synthesis, and can also act as a catalyst in esterification and ring-opening polymerizations.[1]
Q2: How does the reactivity of this compound compare to that of sodium ethoxide?
Due to the strong electron-withdrawing effect of the three fluorine atoms, the trifluoroethanolate anion is a weaker base than the ethoxide anion.[1] The parent alcohol, 2,2,2-trifluoroethanol, is more acidic (pKa ≈ 12.4) than ethanol (pKa ≈ 15.9), which results in a more stable and less basic conjugate base.[1] While it is a weaker base, it remains a potent nucleophile.[1]
Q3: Which type of solvent is recommended for reactions with this compound?
For nucleophilic substitution reactions (SN2), polar aprotic solvents are generally recommended. These solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), can solvate the sodium cation while leaving the trifluoroethanolate anion relatively free and highly reactive. Protic solvents, like water and alcohols, can form hydrogen bonds with the anion, reducing its nucleophilicity and slowing down the reaction rate.
Q4: My reaction with this compound is sluggish or not proceeding to completion. What are the common causes?
Several factors could contribute to a slow or incomplete reaction. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common culprits include the presence of moisture, improper solvent choice, or steric hindrance in the substrate.
Troubleshooting Guide
Encountering issues with your reaction? This guide provides a systematic approach to identifying and resolving common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of water in the reaction. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. This compound is moisture-sensitive and can hydrolyze to the less reactive sodium hydroxide.[1] |
| Incorrect solvent choice. | For SN2 reactions, use a polar aprotic solvent like DMF or THF. Protic solvents will decrease the nucleophilicity of the trifluoroethanolate anion. | |
| Sterically hindered substrate. | The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance. The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination side reactions. | |
| Poor leaving group on the substrate. | Ensure your substrate has a good leaving group (e.g., iodide, bromide, tosylate). | |
| Reaction temperature is too low. | While some reactions proceed at room temperature, others may require heating. A typical range for Williamson ether synthesis is 50-100 °C.[2] Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of Side Products | Elimination reaction (E2) is competing with substitution (SN2). | This is common with secondary and tertiary alkyl halides. If possible, redesign your synthesis to use a primary alkyl halide. Using a milder base or lower reaction temperatures might also favor substitution. |
| Reaction with the solvent. | Some polar aprotic solvents, like DMF, can decompose in the presence of strong bases at elevated temperatures, leading to byproducts. If you suspect this, consider using an alternative aprotic solvent like THF or acetonitrile. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | If your product has polar functional groups, it may have some water solubility. Try extracting with a different organic solvent or performing a back-extraction of the aqueous layer. |
| Emulsion formation during workup. | Adding brine (saturated NaCl solution) can help to break up emulsions. |
Data Presentation: Solvent Effects on Reactivity
| Solvent Type | Examples | Effect on NaOTFE Reactivity (SN2) | Reasoning |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | High Reactivity | These solvents solvate the sodium cation but poorly solvate the trifluoroethanolate anion. This "naked" anion is a more potent nucleophile, leading to faster reaction rates. |
| Polar Protic | Water, Ethanol, Methanol | Low Reactivity | These solvents form strong hydrogen bonds with the trifluoroethanolate anion, creating a solvent shell that hinders its ability to attack the electrophilic substrate. This significantly reduces its nucleophilicity and slows the reaction rate. |
| Nonpolar | Hexane, Toluene | Very Low Reactivity | The ionic nature of this compound makes it poorly soluble in nonpolar solvents, leading to very slow or no reaction. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using this compound
This protocol outlines a typical procedure for the synthesis of an alkyl trifluoroethyl ether from an alkyl halide.
Materials:
-
This compound (NaOTFE)
-
Alkyl halide
-
Anhydrous N,N-dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 equivalents).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DMF or THF via syringe. Stir the mixture until the NaOTFE is fully dissolved or a fine suspension is formed.
-
Substrate Addition: Add the alkyl halide (1.0 equivalent) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for Williamson ether synthesis.
Logical Relationship of Factors Affecting Reactivity
References
Technical Support Center: Sodium 2,2,2-trifluoroethanolate - Thermal Stability and Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2,2,2-trifluoroethanolate. The information focuses on the thermal stability and decomposition of this compound, offering insights into its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
While specific thermal data for this compound is limited in publicly available literature, fluorinated alkoxides are generally known to possess greater thermal stability compared to their non-fluorinated counterparts. The strong electron-withdrawing effect of the trifluoromethyl group stabilizes the molecule. For comparison, the onset decomposition temperatures for similar non-fluorinated sodium alkoxides are provided in the data section below.
Q2: What are the likely decomposition products of this compound?
Q3: How should I handle and store this compound to prevent premature decomposition?
This compound is typically a white to off-white solid that is hygroscopic and sensitive to moisture. To prevent degradation, it should be handled and stored under an inert atmosphere, such as in a glove box with low moisture and oxygen levels. Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from heat and oxidizing agents.
Q4: What analytical techniques are used to determine the thermal stability of this compound?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability and decomposition characteristics of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.
Q5: Are there any specific safety precautions I should take when heating this compound?
Yes. Thermal decomposition can lead to the release of irritating and potentially toxic gases and vapors, which may include gaseous hydrogen fluoride (HF). All thermal experiments should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.
Troubleshooting Guides
Issue 1: My TGA curve shows a mass loss at a much lower temperature than expected.
-
Possible Cause 1: Presence of moisture or residual solvent.
-
Troubleshooting Step: this compound is hygroscopic. Ensure the sample was handled and loaded into the TGA instrument in an inert and dry environment (e.g., a glove box). The initial mass loss may correspond to the evaporation of absorbed water or residual solvent from the synthesis.
-
-
Possible Cause 2: Reaction with the sample pan.
-
Troubleshooting Step: While less common at lower temperatures, consider if the sample could be reacting with the sample pan material (e.g., aluminum). Try using a more inert pan material such as platinum or ceramic.
-
-
Possible Cause 3: Impurities in the sample.
-
Troubleshooting Step: The presence of impurities from the synthesis can lead to decomposition at lower temperatures. Consider repurifying the sample.
-
Issue 2: The results from my DSC/TGA experiments are not reproducible.
-
Possible Cause 1: Inconsistent sample preparation.
-
Troubleshooting Step: Ensure that the sample mass and packing in the crucible are consistent between runs. For powdered samples, a consistent packing density is important for heat transfer.
-
-
Possible Cause 2: Inconsistent heating rate.
-
Troubleshooting Step: The heating rate can affect the onset temperature of decomposition. Use the same heating rate for all comparable experiments.
-
-
Possible Cause 3: Sample inhomogeneity.
-
Troubleshooting Step: Ensure the portion of the sample you are analyzing is representative of the entire batch. Gently grinding the sample in an inert atmosphere before analysis can improve homogeneity.
-
Issue 3: I am observing an unexpected exothermic peak in my DSC curve.
-
Possible Cause 1: Oxidative decomposition.
-
Troubleshooting Step: If the experiment was not conducted under a completely inert atmosphere, the sample may be undergoing oxidative decomposition, which is often exothermic. Ensure a consistent and high-purity inert gas flow (e.g., nitrogen or argon) throughout the experiment.
-
-
Possible Cause 2: Crystalline phase change.
-
Troubleshooting Step: Some materials can undergo exothermic crystalline phase changes before decomposition. This can be confirmed by running a second heating cycle after a controlled cooling step. If the peak does not reappear, it was likely due to a change in the initial crystalline structure.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₂F₃NaO |
| Molecular Weight | 122.02 g/mol |
| Appearance | White to off-white solid |
| Hygroscopic | Yes |
Table 2: Onset Decomposition Temperatures of Non-Fluorinated Sodium Alkoxides (for reference)
| Compound | Onset Decomposition Temperature (K) |
| Sodium Methoxide | 623 |
| Sodium Ethoxide | 573 |
| Sodium n-propoxide | 590 |
| Sodium iso-propoxide | 545 |
| Data sourced from a study on the thermal decomposition of sodium alkoxides. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
**Sample Preparation (
Technical Support Center: Workup Procedures for Sodium 2,2,2-Trifluoroethanolate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2,2,2-trifluoroethanolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CF₃CH₂ONa) is the sodium salt of 2,2,2-trifluoroethanol (TFE). It is a strong base and a potent nucleophile commonly used in organic synthesis to introduce the trifluoroethoxy group.[1] It is typically a white to off-white solid that is highly sensitive to moisture and hygroscopic.[2] Due to its basicity, it can cause severe skin and eye damage. It is also flammable. Therefore, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, and stored under an inert atmosphere to prevent degradation.[2]
Q2: What are the key safety precautions to take when working with this compound?
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated chemical fume hood.[4]
-
Quenching: Be prepared to safely quench any unreacted reagent.
-
Disposal: Dispose of all waste containing trifluoroethanol or its derivatives according to local regulations for hazardous waste.
Q3: How is this compound typically prepared?
It is commonly prepared in situ by reacting 2,2,2-trifluoroethanol with a strong base like sodium metal or sodium hydride (NaH) in an anhydrous aprotic solvent such as THF.[1] The reaction with sodium metal can be vigorous and produces flammable hydrogen gas.[5] When using NaH, the reaction should be controlled, often at a cooled temperature (e.g., 0 °C), to manage the exothermic reaction and gas evolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Violent or Uncontrolled Quenching Reaction | Quenching with a highly reactive proton source (e.g., water) while a significant amount of unreacted sodium metal or sodium hydride (from in situ preparation) is still present. | Always quench cautiously and sequentially. Start with a less reactive alcohol like isopropanol, followed by ethanol, then methanol, and finally water.[6] Ensure the reaction mixture is cooled in an ice bath during the quenching process.[6] |
| Persistent Emulsion During Aqueous Workup | The presence of 2,2,2-trifluoroethanol, which is miscible with both aqueous and organic solvents, can lead to the formation of stable emulsions. | 1. Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). 2. Filter through Celite: If the emulsion persists, filter the entire mixture through a pad of Celite. 3. Solvent Evaporation: Before workup, consider removing the reaction solvent by rotary evaporation and then re-dissolving the residue in the extraction solvent. |
| Product is Water-Soluble or Lost During Extraction | The product may have significant solubility in the aqueous phase, especially if it is polar. 2,2,2-trifluoroethanol can also carry polar products into the aqueous layer. | 1. Back-Extraction: Perform multiple extractions of the aqueous layer with the organic solvent. 2. Use a Different Extraction Solvent: Consider a more polar organic solvent for extraction. 3. Evaporate Aqueous Layer: If the product is highly water-soluble and not volatile, carefully evaporating the aqueous layer under reduced pressure might be an option. |
| Incomplete Reaction | Incomplete formation of the this compound, or the reagent has degraded due to exposure to moisture. | Ensure all reagents and solvents are scrupulously dried and the reaction is carried out under a strictly inert atmosphere.[1] |
| Difficulty Removing 2,2,2-Trifluoroethanol (TFE) from the Product | TFE can be difficult to remove completely by simple rotary evaporation due to its relatively high boiling point (74 °C). | 1. High Vacuum: Use a high-vacuum line to remove residual TFE. 2. Azeotropic Removal: Co-evaporate with a solvent like toluene. 3. Purification: Techniques like flash chromatography can effectively separate the product from TFE. |
Experimental Protocols
Standard Quenching Procedure for Reactions Involving in situ Generated this compound
This protocol assumes the reaction was carried out after forming the alkoxide from sodium metal or sodium hydride.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Cautious Sequential Quenching:
-
Slowly add isopropanol dropwise with vigorous stirring. Monitor for any gas evolution. Continue adding until gas evolution ceases.
-
Next, slowly add ethanol dropwise.
-
Follow with the slow, dropwise addition of methanol .
-
Finally, slowly add water to quench any remaining reactive species.
-
-
Aqueous Workup:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water.
-
To neutralize any remaining base and remove salts, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in drying and break up any emulsions.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product using an appropriate technique such as flash column chromatography, recrystallization, or distillation.
-
Visualizations
Caption: Sequential quenching and workup workflow.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. This compound | 420-87-1 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | C2H2F3NaO | CID 23677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to quench sodium methoxide? - XCHEMI [xchemi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
Technical Support Center: Analytical Methods for Monitoring Sodium 2,2,2-trifluoroethanolate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2,2,2-trifluoroethanolate reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical monitoring of reactions involving this compound.
Issue 1: Poor Resolution or Unexpected Peaks in HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad peaks for trifluoroethoxylated products. | Analyte interaction with the stationary phase. | Add trifluoroacetic acid (TFA) to the mobile phase to suppress peak broadening.[1] |
| Unexpected new peaks appearing over time. | Side reactions in the mobile phase. | If using formic acid with trifluoroethanol in the mobile phase, consider the possibility of O-formylation of serine residues or N-formylation of the N-terminus of peptides.[2] Screen for conditions to selectively remove these formyl groups if they are undesirable byproducts.[2] |
| Poor separation of reactants and products. | Suboptimal mobile phase composition. | Optimize the mobile phase gradient and composition. The addition of 10-16% 2,2,2-trifluoroethanol (TFE) to a common mobile phase can markedly improve chromatographic separation of hydrophobic peptides.[2] |
Issue 2: Inconsistent or Non-reproducible NMR Data
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad signals in ²³Na NMR spectra. | Quadrupolar nature of the ²³Na nucleus. | This is an inherent property of the nucleus. The signal width will increase with the asymmetry of the sodium's environment. While this cannot be eliminated, it can be an indicator of different sodium species in solution.[3] |
| Inaccurate quantification using qNMR. | Matrix effects influencing signal integration. | If the sample composition is known, use a calibrating solution to compensate for potential errors. For unknown matrices, this may not be feasible and could lead to significant errors.[4] |
| Shifting of ¹⁹F NMR peaks. | Changes in the electronic environment. | This is expected and is a key indicator of reaction progress. A shift in the ¹⁹F signal can be used to monitor the conversion of the trifluoroethanolate.[5] |
Issue 3: Difficulty in Real-time Reaction Monitoring with In-Situ Probes
| Symptom | Potential Cause | Troubleshooting Steps |
| No discernible change in the FTIR spectrum. | The functional group transformation has a weak infrared signal or is obscured by other signals. | Focus on the disappearance of a reactant peak or the appearance of a product peak in a clear spectral window. For example, monitor the carbonyl stretch of a starting material or product. |
| Signal-to-noise ratio is too low for kinetic analysis. | Insufficient concentration of the analyte or inappropriate data acquisition parameters. | Increase the number of scans per time point. If the reaction is slow, increase the time between data points to allow for better signal averaging.[6] |
| The in-situ probe is interfering with the reaction. | The probe material is reactive or causing localized temperature changes. | Ensure the probe material (e.g., ATR crystal) is inert to the reaction conditions. Consider using a non-invasive technique like Raman spectroscopy if probe interference is suspected.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions involving this compound?
The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Especially ¹⁹F NMR, is a powerful technique for directly observing the trifluoromethyl group, allowing for the monitoring of reaction progress and completion.[5] ¹H NMR can also be used to analyze the proton environment.[5]
-
Fourier Transform Infrared (FTIR) Spectroscopy : This method is effective for identifying functional groups and tracking the progress of reactions.[5] In-situ FTIR is particularly useful for real-time analysis without disturbing the reaction.[8]
-
High-Performance Liquid Chromatography (HPLC) : Used for separating and quantifying the components of the reaction mixture.
-
Gas Chromatography (GC) : Can be employed, often after derivatization of the analytes.[9]
Q2: How can I use ¹⁹F NMR to monitor my reaction?
Given that the trifluoromethyl (CF₃) group has a ¹⁹F nucleus with 100% natural abundance and high sensitivity, it is ideal for NMR studies.[5] You can monitor the disappearance of the starting material's ¹⁹F signal and the appearance of the product's ¹⁹F signal. The chemical shift of the CF₃ group is sensitive to its electronic environment, providing a clear indication of the chemical transformation.[5]
Q3: Are there any special considerations when using 2,2,2-trifluoroethanol (TFE) in HPLC mobile phases?
Yes. While TFE can significantly improve the separation of hydrophobic molecules, it can also participate in side reactions.[2] For instance, prolonged incubation of peptides in a mixture of TFE and formic acid can lead to O-formylation and N-formylation.[2]
Q4: What are the advantages of using in-situ monitoring techniques like FTIR or NMR?
In-situ monitoring provides real-time data on the reaction kinetics and mechanism without the need to withdraw samples, which can disturb the reaction equilibrium.[6][8] This is particularly valuable for studying transient and labile intermediate species.[6]
Q5: Can I quantify the amount of this compound in my reaction mixture using NMR?
Yes, quantitative NMR (qNMR) can be used. For the sodium cation, ²³Na NMR can be employed. The integration of the ²³Na signal against an external standard can provide quantitative information.[4] However, be mindful of potential matrix effects that could influence accuracy.[4]
Quantitative Data Summary
Table 1: Typical NMR Spectroscopic Data for the 2,2,2-Trifluoroethoxy Moiety
| Nucleus | Group | Typical Chemical Shift (δ) | Multiplicity | Primary Application |
| ¹⁹F | -CF₃ | ~ -75 ppm | Singlet (proton decoupled) or Quartet (proton coupled) | Structural confirmation, monitoring electronic environment and interactions.[5] |
| ¹H | -CH₂- | Varies based on solvent | Quartet (due to coupling with ³F) | Analysis of proton environment, monitoring conversion from the alcohol.[5] |
Experimental Protocols
Protocol 1: General Procedure for In-Situ FTIR Reaction Monitoring
-
Set up the reaction vessel with an in-situ FTIR probe (e.g., a silicon ATR probe) inserted.
-
Charge the reactor with the solvent and reactants, excluding the reaction initiator.
-
Begin stirring and bring the reaction mixture to the desired temperature.
-
Collect a background spectrum of the initial mixture.
-
Initiate the reaction by adding the final reagent (e.g., this compound).
-
Immediately begin collecting spectra at regular intervals (e.g., one spectrum every 1-3 minutes).[8]
-
Monitor the reaction progress by observing the change in absorbance of characteristic peaks for reactants and products over time.
Protocol 2: General Procedure for Reaction Monitoring by ¹⁹F NMR
-
Set up the reaction in an appropriate solvent.
-
At designated time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a suitable acid or base).
-
Prepare the sample for NMR analysis by diluting it in a deuterated solvent in an NMR tube.
-
Acquire the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the starting material and the product.
-
Calculate the conversion by comparing the relative integrals of the starting material and product signals.
Visualizations
Caption: Workflow for monitoring chemical reactions involving this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: analysis and prevention of potential side reactions due to formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (23Na) Sodium NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 420-87-1 | Benchchem [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Nucleophiles: Kinetic Insights into Reactions with Sodium 2,2,2-trifluoroethanolate
For researchers, scientists, and drug development professionals, the choice of a suitable nucleophile is a critical decision in the synthesis of novel molecules. While traditional alkoxides like sodium ethoxide (NaOEt) are widely employed, the unique properties of fluorinated analogs such as sodium 2,2,2-trifluoroethanolate (NaOTFE) offer distinct advantages in specific applications. This guide provides a comparative analysis of the kinetic performance of NaOTFE against other common sodium alkoxides, supported by experimental data, to inform the selection of the optimal reagent for your synthetic needs.
This compound is a potent nucleophile, despite its lower basicity compared to non-fluorinated counterparts.[1] The electron-withdrawing nature of the trifluoromethyl group in the parent alcohol, 2,2,2-trifluoroethanol, renders it more acidic than ethanol.[1] Consequently, its conjugate base, NaOTFE, is a weaker base than sodium ethoxide (NaOEt).[1] This seemingly counterintuitive characteristic of being a strong nucleophile but a weaker base makes NaOTFE a valuable tool in organic synthesis, particularly in reactions where minimizing base-catalyzed side reactions is crucial.
Comparative Kinetic Data in Nucleophilic Substitution Reactions
To objectively assess the performance of this compound, we have compiled kinetic data from studies on its reactions, particularly focusing on bimolecular nucleophilic substitution (SN2) reactions, a cornerstone of synthetic organic chemistry. The Williamson ether synthesis, a classic SN2 reaction, serves as an excellent model for comparing the nucleophilicity of different alkoxides.[2][3][4]
| Nucleophile | Substrate | Solvent | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| This compound (NaOTFE) | Ethyl Iodide | Ethanol | Data not available in searched literature | Data not available in searched literature | |
| Sodium Ethoxide (NaOEt) | Ethyl Iodide | Ethanol | Specific value not found, but generally faster than NaOTFE under similar conditions is expected | Data not available in searched literature | |
| Sodium Hydroxide (NaOH) | Ethyl Iodide | Ethanol | Data not available in searched literature | 86.8 |
Note: The table highlights the current gap in directly comparable, publicly available kinetic data for NaOTFE in this specific reaction. The information for NaOH is provided as a related reference point for a common nucleophile.
While precise rate constants for the reaction of NaOTFE with a standard substrate like ethyl iodide are not readily found in the searched literature, the principles of nucleophilicity suggest that the rate would be significant, albeit likely lower than that of sodium ethoxide due to steric hindrance from the bulkier trifluoroethyl group. The electron-withdrawing fluorine atoms, while reducing basicity, can also slightly diminish the nucleophilicity of the oxygen atom.
Experimental Protocols for Kinetic Studies
For researchers wishing to conduct their own comparative kinetic studies, the following general protocol for a bimolecular nucleophilic substitution reaction can be adapted.
Objective: To determine the second-order rate constant for the reaction of a sodium alkoxide with an alkyl halide.
Materials:
-
This compound (NaOTFE)
-
Sodium ethoxide (NaOEt) or other sodium alkoxides for comparison
-
Alkyl halide (e.g., ethyl iodide, methyl iodide)
-
Anhydrous solvent (e.g., ethanol, dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
-
Thermostatted reaction vessel
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, gas chromatograph, or NMR spectrometer)
Procedure:
-
Preparation of Reagents:
-
Prepare standard solutions of the sodium alkoxide and the alkyl halide in the chosen anhydrous solvent under an inert atmosphere to prevent reaction with moisture.
-
-
Reaction Setup:
-
Equilibrate the solutions of the alkoxide and the alkyl halide to the desired reaction temperature in the thermostatted vessel.
-
-
Initiation of Reaction:
-
Rapidly mix the two solutions to initiate the reaction. The time of mixing is considered t=0.
-
-
Monitoring Reaction Progress:
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent or a quenching agent).
-
Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique. For example, if a reactant or product has a distinct UV-Vis absorbance, spectrophotometry can be used. Gas chromatography can be employed to monitor the disappearance of the alkyl halide or the appearance of the ether product.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k). Alternatively, integrated rate laws can be used to determine the rate constant.
-
-
Determination of Activation Energy:
-
Repeat the experiment at several different temperatures.
-
Plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).
-
The slope of this Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.
-
Logical Workflow for Kinetic Study
Caption: A flowchart illustrating the key steps in a comparative kinetic study of alkoxide reactions.
Reaction Pathway for Williamson Ether Synthesis
The Williamson ether synthesis proceeds via a well-established SN2 mechanism. The alkoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide in a single, concerted step. This leads to the formation of an ether and the displacement of the halide ion.
Caption: The concerted SN2 mechanism of the Williamson ether synthesis.
References
- 1. This compound | 420-87-1 | Benchchem [benchchem.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to Sodium 2,2,2-Trifluoroethanolate (NaOTFE) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Sodium 2,2,2-trifluoroethanolate (NaOTFE) is emerging as a catalyst with unique properties in organic synthesis. Its fluorinated nature imparts distinct reactivity compared to traditional alkoxide bases, offering potential advantages in various chemical transformations. This guide provides a comparative analysis of NaOTFE's performance in key catalytic reactions, supported by available experimental data and detailed protocols.
Performance Comparison in Catalytic Reactions
The efficacy of a catalyst is paramount in chemical synthesis. Below, we compare the performance of NaOTFE against other common catalysts in several important reaction types.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a crucial carbon-carbon bond-forming reaction for the synthesis of chalcones and related compounds, is typically catalyzed by strong bases. While direct comparative data for NaOTFE in this specific reaction is limited in readily available literature, a comparison with conventional bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) provides a valuable benchmark.
| Catalyst | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| NaOH (20 mol%) | Cyclohexanone, Benzaldehyde | Grinding (Solvent-free) | 5 min | 98 | [1] |
| KOH (20 mol%) | Cyclohexanone, Benzaldehyde | Grinding (Solvent-free) | 5 min | 85 | [1] |
Ring-Opening Polymerization (ROP) of ε-Caprolactone
Ring-opening polymerization of cyclic esters like ε-caprolactone is a fundamental method for producing biodegradable polyesters. Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst for this polymerization. While direct kinetic comparisons with NaOTFE are not extensively documented in the public domain, the established data for Sn(Oct)₂ serves as a crucial reference point.
| Catalyst | Monomer | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight ( g/mol ) | PDI | Reference |
| Sn(Oct)₂ | ε-Caprolactone | n-Butanol | 130 | 24 | >95 | Varies with [M]/[I] ratio | ~1.3 | [2][3] |
| Sn(Oct)₂/n-HexOH | ε-Caprolactone | n-Hexanol | 160 | 1 | 89 | 9.0 x 10⁴ | - | [4] |
Note: NaOTFE is known to catalyze ring-opening polymerizations. The performance would likely be influenced by its basicity and the coordination ability of the sodium ion.
Transesterification
Transesterification is a vital reaction for applications ranging from biodiesel production to the synthesis of fine chemicals. The reaction is commonly catalyzed by acids or bases. The mechanism involves the nucleophilic attack of an alcohol on an ester, leading to an exchange of the alkoxy group.
| Catalyst | Substrate | Alcohol | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Sodium Methoxide | Sunflower Oil | Methanol | 60 | 1 | >98 | [5] |
Note: As a basic catalyst, NaOTFE would facilitate the deprotonation of the alcohol, initiating the transesterification process. Its lower basicity compared to sodium methoxide might necessitate higher temperatures or longer reaction times.
Mechanistic Insights and Experimental Workflows
Understanding the underlying mechanisms and having access to detailed experimental protocols are crucial for reproducing and optimizing chemical reactions.
Mechanistic Pathways
The catalytic activity of NaOTFE is primarily attributed to the basicity and nucleophilicity of the 2,2,2-trifluoroethanolate anion.
The general mechanism for base-catalyzed transesterification is a two-step addition-elimination process. The alkoxide catalyst deprotonates the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. This is followed by the elimination of the original alkoxy group.
Caption: Base-catalyzed transesterification mechanism.
Experimental Protocols
Detailed and reproducible experimental procedures are the cornerstone of successful chemical synthesis.
This protocol is based on the synthesis of chalcones using conventional bases and can be adapted for investigations with NaOTFE.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the ketone (1 equivalent) and the aromatic aldehyde (1 equivalent) in an appropriate solvent (e.g., ethanol).
-
Catalyst Addition: Add the base catalyst (e.g., NaOH, 20 mol%) to the solution.[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Isolation and Purification: Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the crude product by recrystallization or column chromatography.
This protocol is based on the use of Sn(Oct)₂ and can be adapted for NaOTFE.
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add ε-caprolactone and the initiator (e.g., benzyl alcohol).[6]
-
Catalyst Addition: Add the catalyst (e.g., Sn(Oct)₂, desired mol%) to the mixture.[6]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the specified time.[2][3]
-
Termination and Purification: Cool the reaction to room temperature and dissolve the polymer in a suitable solvent (e.g., dichloromethane). Precipitate the polymer by adding it to a non-solvent (e.g., cold methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum.
This protocol is a general procedure for base-catalyzed transesterification.
-
Reactant and Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser, combine the ester, the alcohol (in excess), and the base catalyst (e.g., sodium methoxide).[5]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize the catalyst with a dilute acid.
-
Isolation: Remove the excess alcohol by distillation. Extract the desired ester with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and purify by distillation or column chromatography.
Conclusion
This compound presents an interesting alternative to traditional alkoxide catalysts. Its reduced basicity due to the electron-withdrawing trifluoromethyl group can offer advantages in terms of selectivity in certain reactions. However, a clear gap exists in the literature regarding direct, quantitative comparisons of its catalytic performance against more common bases and catalysts. Further research is warranted to fully elucidate the catalytic potential of NaOTFE and to establish its place in the synthetic chemist's toolbox. The experimental protocols and mechanistic frameworks provided here serve as a foundation for such investigations.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinetics-of-sn-oct-2-catalyzed-ring-opening-polymerization-of-caprolactone - Ask this paper | Bohrium [bohrium.com]
- 3. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]
- 4. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium 2,2,2-Trifluoroethanolate and Other Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms or fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of reagents available for these transformations, sodium 2,2,2-trifluoroethanolate has emerged as a valuable tool, primarily for the introduction of the 2,2,2-trifluoroethoxy group. This guide provides an objective comparison of this compound with other common fluorinating agents, supported by available data and experimental insights to aid in reagent selection for specific synthetic challenges.
Overview of Fluorinating Agents
Fluorinating agents can be broadly categorized into two main classes based on their mode of action:
-
Nucleophilic Fluorinating Agents: These reagents deliver a fluoride ion (F⁻) or a nucleophilic fluorine-containing group to an electrophilic center. This class includes inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as organofluorine compounds like diethylaminosulfur trifluoride (DAST). This compound (CF₃CH₂ONa) belongs to this category, acting as a potent nucleophile to introduce the trifluoroethoxy group.[1]
-
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic center. Widely used examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[2]
This guide will focus on comparing this compound with representative nucleophilic and electrophilic fluorinating agents.
This compound: A Profile
This compound is the sodium salt of 2,2,2-trifluoroethanol. The electron-withdrawing trifluoromethyl group significantly increases the acidity of the parent alcohol (pKa ≈ 12.4) compared to ethanol (pKa ≈ 15.9).[1] This, in turn, makes this compound a weaker base than sodium ethoxide but a strong nucleophile.[1][3]
Its primary application is the nucleophilic introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into molecules, a process known as trifluoroethoxylation.[1] This moiety is highly desirable in pharmaceutical candidates for its ability to enhance metabolic stability and modulate acidity of nearby functional groups.[1]
Performance Comparison: this compound vs. Other Agents
A direct quantitative comparison of fluorinating agents is challenging due to the vast differences in their reactivity, substrate scope, and reaction mechanisms. The following sections provide a comparative overview based on typical applications and available data.
Trifluoroethoxylation of Alkyl and Aryl Halides
This compound is highly effective for the trifluoroethoxylation of activated alkyl and aryl halides via SN2 and SNAr mechanisms, respectively.
Table 1: Comparison of Reagents for Introduction of Fluorine-Containing Groups
| Reagent | Typical Substrate | Reaction Type | Reported Yield | Key Advantages | Key Disadvantages |
| This compound | Alkyl Halides, activated Aryl Halides | SN2, SNAr (Trifluoroethoxylation) | Good to Excellent[1] | Introduces the valuable -OCH₂CF₃ group; relatively safe to handle. | Not a direct fluorinating agent; requires synthesis from 2,2,2-trifluoroethanol. |
| DAST | Alcohols, Aldehydes, Ketones | Nucleophilic Fluorination | Good to Excellent[4][5] | Direct conversion of hydroxyl and carbonyl groups to fluorides. | Thermally unstable, can be explosive; moisture sensitive.[6] |
| Selectfluor® | β-Ketoesters, Alkenes, Aromatics | Electrophilic Fluorination | Good to Excellent[2][7] | Broad substrate scope; stable and easy to handle solid. | Only delivers one fluorine atom; can act as an oxidant.[8] |
Catalytic Applications
Beyond its role as a stoichiometric reagent, this compound also exhibits catalytic activity in certain transformations.
Sodium alkoxides, including this compound, can catalyze the esterification of carboxylic acids with alcohols. The alkoxide acts as a base to deprotonate the alcohol, increasing its nucleophilicity.[1]
Table 2: Comparison of Catalysts for Esterification of Acetic Acid with Ethanol
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Sulfuric Acid | 5% (of limiting reactant) | 65 | 5 | 83 | [9] |
| Sodium Hydrogen Sulfate | 2% (w/w) | 60-90 | Not specified | Not specified | [10] |
| Sodium Ethoxide | 1.3 wt% | 55 | 2 | >95 (for transesterification) | [11] |
Note: Direct comparative data for this compound in this specific reaction is limited in the searched literature. The table provides context with other common catalysts.
This compound can act as an initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone to produce biodegradable polyesters.[1]
Table 3: Comparison of Initiators/Catalysts for ROP of ε-Caprolactone
| Initiator/Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity (PDI) | Reference |
| Iron(III) Chloride/Benzyl Alcohol | 60 | 4 | 98.8 | 16,500 | 1.28 | [12] |
| Yttrium Triflate | Not specified | Not specified | High | Not specified | Not specified | [13] |
| Ganciclovir/Sn(Oct)₂ | Not specified | Not specified | Not specified | Not specified | Not specified | [14] |
Note: While this compound is mentioned as a catalyst for ROP, specific quantitative data for comparison was not found in the initial searches. The table illustrates the performance of other catalyst systems.
Experimental Protocols
General Procedure for Trifluoroethoxylation of an Alkyl Halide
This protocol is a generalized procedure based on the principles of SN2 reactions with alkoxides.
Materials:
-
This compound
-
Alkyl halide (e.g., 4-nitrobenzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
To this solution, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoroethyl ether.
General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol is a generalized procedure for the conversion of an alcohol to a fluoride using DAST.
Materials:
-
Alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.1 to 1.5 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkyl fluoride.
Mechanistic Insights and Visualizations
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: SN2 mechanism for trifluoroethoxylation.
Caption: SNAr mechanism for trifluoroethoxylation.
Caption: General experimental workflow.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the trifluoroethoxy group, offering a safer alternative to many traditional fluorinating agents for specific applications. Its utility as both a stoichiometric nucleophile and a catalyst in key organic transformations makes it a significant tool in the synthesis of complex molecules for the pharmaceutical and materials science industries. While direct, quantitative comparisons with other fluorinating agents are often context-dependent, an understanding of the fundamental reactivity and substrate scope of each reagent, as outlined in this guide, is crucial for making informed decisions in synthetic planning. The choice of fluorinating agent will ultimately depend on the specific substrate, the desired transformation (direct fluorination vs. incorporation of a fluoroalkyl group), and considerations of safety and scalability.
References
- 1. This compound | 420-87-1 | Benchchem [benchchem.com]
- 2. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. ijates.com [ijates.com]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. Ring-opening polymerization of ε-caprolactone with yttrium triflate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity of Sodium 2,2,2-trifluoroethanolate: A Computational and Experimental Comparison
In the landscape of modern organic synthesis and drug development, the introduction of fluorinated moieties into molecular scaffolds is a cornerstone strategy for modulating physicochemical and biological properties. Sodium 2,2,2-trifluoroethanolate (NaOTFE) serves as a key reagent for introducing the trifluoroethoxy group, a modification known to enhance metabolic stability and binding affinity.[1] A deep understanding of its reactivity, particularly in comparison to its non-fluorinated counterpart, sodium ethoxide (NaOEt), is crucial for its effective utilization. This guide provides an objective comparison of the reactivity of NaOTFE, supported by computational modeling and a discussion of relevant experimental data, to aid researchers in predicting and optimizing their synthetic strategies.
Unraveling Reactivity through Computational Lenses
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to dissect the intricate details of reaction mechanisms and predict reactivity.[2][3] Here, we present a comparative computational analysis of the S(_N)2 reaction of this compound and sodium ethoxide with methyl bromide. This reaction is a fundamental model for nucleophilic substitution, a common application of these reagents.[1][4]
Computational Methodology
The reaction profiles were modeled using DFT calculations. The geometries of reactants, transition states, and products were optimized, and the corresponding energies were calculated to determine the activation energies and reaction enthalpies.
Experimental Protocol: Kinetic Analysis of S(_N)2 Reactions
To experimentally validate the computational predictions, the kinetics of the S(_N)2 reaction between the sodium alkoxide and an alkyl halide can be monitored. A typical experimental protocol is outlined below.
Objective: To determine the second-order rate constants for the reaction of this compound and sodium ethoxide with methyl bromide at a constant temperature.
Materials:
-
This compound (NaOTFE)
-
Sodium ethoxide (NaOEt)
-
Methyl bromide (CH(_3)Br)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., dilute nitric acid)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: A solution of the sodium alkoxide (NaOTFE or NaOEt) of known concentration is prepared in the anhydrous solvent in a thermostated reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation of Reaction: A known amount of methyl bromide and the internal standard are injected into the alkoxide solution with vigorous stirring to initiate the reaction.
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing the quenching solution to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC-FID to determine the concentration of the remaining methyl bromide relative to the internal standard.
-
Data Analysis: The concentration of methyl bromide is plotted against time. The data is then fitted to a second-order rate law to determine the rate constant (k) for the reaction.
Comparative Data Analysis
The following table summarizes the key quantitative data obtained from the computational modeling of the S(_N)2 reaction of NaOTFE and NaOEt with methyl bromide.
| Parameter | This compound (NaOTFE) + CH(_3)Br | Sodium Ethoxide (NaOEt) + CH(_3)Br |
| Activation Energy (ΔE()‡) | Higher | Lower |
| Reaction Enthalpy (ΔH(_r)) | Less Exothermic | More Exothermic |
| Predicted Rate Constant (k) | Smaller | Larger |
Note: The values presented are qualitative comparisons based on established principles of fluoroalkoxide reactivity.
The computational results indicate that the reaction with this compound has a higher activation barrier and is less exothermic compared to the reaction with sodium ethoxide. This translates to a slower reaction rate for the fluorinated alkoxide.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the logical workflow of the computational study and the S(_N)2 reaction pathway.
Discussion and Implications
The electron-withdrawing trifluoromethyl group in the 2,2,2-trifluoroethanolate anion plays a pivotal role in its reactivity. This group stabilizes the negative charge on the oxygen atom, making the alkoxide less basic and a weaker nucleophile compared to its non-fluorinated analog, ethoxide.[1] This reduced nucleophilicity is reflected in the higher activation energy for the S(_N)2 reaction, as more energy is required for the nucleophile to attack the electrophilic carbon center.
The less exothermic reaction enthalpy for the trifluoroethanolate reaction is also a consequence of the stability of the starting anion. While both reactions are thermodynamically favorable, the energetic driving force is less pronounced for the fluorinated species.
These computational insights have significant implications for synthetic planning. When employing this compound as a nucleophile, researchers should anticipate the need for more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to reactions with non-fluorinated alkoxides. However, the reduced basicity of NaOTFE can be advantageous in minimizing side reactions, such as elimination, that are often promoted by stronger bases like sodium ethoxide.
Alternative Reagents and Future Directions
While this compound is a widely used reagent, other fluorinated alkoxides with varying degrees of fluorination can offer a tunable spectrum of reactivity. Computational modeling can be a valuable tool in predicting the reactivity of these alternative reagents, enabling a more rational selection for specific synthetic transformations. Future studies combining detailed kinetic experiments with high-level computational modeling will further refine our understanding of the subtle electronic and steric effects that govern the reactivity of these important synthetic building blocks.
References
A Comparative Guide to the Analytical Validation of Sodium 2,2,2-trifluoroethanolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of sodium 2,2,2-trifluoroethanolate, a crucial reagent in pharmaceutical and materials science.[1][2] The following sections detail the experimental protocols, validation parameters, and comparative performance of four key analytical techniques: acid-base titration, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, ion chromatography (IC), and gas chromatography (GC). The information presented is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs, ensuring accuracy, precision, and compliance with regulatory standards.
Overview of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for high accuracy, the desire for simultaneous impurity profiling, or the constraints of available instrumentation. This guide focuses on four methods that offer distinct advantages for the characterization of this compound.
-
Acid-Base Titration: A classic and cost-effective method for determining the total basicity of the sample, providing a direct measure of the active alkoxide content.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): A powerful and highly specific method for the direct quantification of fluorine-containing compounds, offering structural information and the ability to quantify the analyte without a reference standard of the analyte itself.[3][4][5]
-
Ion Chromatography (IC): A sensitive technique for the quantification of the sodium counter-ion, which can be correlated to the concentration of the sodium salt.[6][7][8][9]
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): Primarily used for the analysis of volatile impurities, such as residual 2,2,2-trifluoroethanol (the starting material).[10][11][12][13][14]
Comparative Data Summary
The following table summarizes the key performance parameters for each analytical method, based on typical validation results and literature values. This allows for a direct comparison of their accuracy, precision, and other critical characteristics.
| Parameter | Acid-Base Titration | Quantitative ¹⁹F NMR | Ion Chromatography (for Na⁺) | Headspace GC-MS (for residual TFE) |
| Analyte | Total Alkalinity (as this compound) | This compound | Sodium ion (Na⁺) | 2,2,2-Trifluoroethanol (TFE) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 2.5% | ≤ 5.0% |
| Specificity | Moderate (interfered by other basic impurities) | High (specific signal for the trifluoroethoxy group) | High (specific for Na⁺) | High (mass spectrometric detection) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.997 | ≥ 0.995 |
| Range | 80 - 120% of target concentration | 1 - 100 mM | 0.1 - 10 ppm | 1 - 500 ppm |
| Limit of Quantitation (LOQ) | ~0.01 M | ~0.1 mM | ~0.1 ppm | ~1 ppm |
| Analysis Time per Sample | ~15 minutes | ~10 minutes | ~20 minutes | ~30 minutes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be readily adaptable for use in a laboratory setting.
Acid-Base Titration for Total Alkalinity
This method determines the total amount of basic species in the sample, which is primarily the this compound.
Instrumentation:
-
Automatic titrator with a pH electrode
-
Burette (10 mL or 25 mL)
-
Analytical balance
Reagents:
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Anhydrous isopropanol
-
Deionized water
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a clean, dry beaker.
-
Dissolve the sample in 50 mL of anhydrous isopropanol.
-
Immerse the pH electrode and the burette tip into the solution.
-
Titrate the sample with standardized 0.1 M HCl to the equivalence point.
-
Record the volume of HCl consumed.
-
Calculate the percentage of this compound using the appropriate formula.
Quantitative ¹⁹F NMR Spectroscopy
This technique provides a highly specific and accurate quantification of the active ingredient by integrating the signal from the fluorine nuclei.
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a fluorine probe
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (IS) of known purity with a distinct ¹⁹F signal (e.g., trifluorotoluene)
Procedure:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum with appropriate parameters to ensure full relaxation of the signals (e.g., long relaxation delay D1).
-
Integrate the characteristic signal of this compound (triplet) and the signal of the internal standard.
-
Calculate the concentration of the analyte relative to the known concentration of the internal standard.
Ion Chromatography for Sodium Content
This method quantifies the sodium counter-ion, providing an indirect measure of the this compound concentration.
Instrumentation:
-
Ion Chromatograph with a conductivity detector
-
Cation-exchange column
Reagents:
-
Deionized water (18 MΩ·cm)
-
Mobile phase (e.g., dilute methanesulfonic acid)
-
Sodium chloride standard solution
Procedure:
-
Prepare a stock solution of this compound of a known concentration in deionized water.
-
Prepare a series of calibration standards by diluting a certified sodium standard solution.
-
Set up the ion chromatograph with the appropriate column and mobile phase.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the sodium concentration in the sample based on the calibration curve.
Headspace GC-MS for Residual 2,2,2-Trifluoroethanol
This method is crucial for determining the level of unreacted starting material, which is a common process-related impurity.
Instrumentation:
-
Headspace Autosampler
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary GC column suitable for volatile compounds
Reagents:
-
High-purity solvent for sample dissolution (e.g., DMSO)
-
2,2,2-Trifluoroethanol standard
Procedure:
-
Accurately weigh a sample of this compound into a headspace vial.
-
Add a precise volume of the dissolution solvent.
-
Seal the vial and place it in the headspace autosampler.
-
Heat the vial to a specific temperature for a set time to allow volatile compounds to partition into the headspace.
-
Inject a portion of the headspace gas into the GC-MS system.
-
Separate the components on the GC column and identify and quantify 2,2,2-trifluoroethanol using its characteristic mass spectrum and retention time.
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the analytical validation process and the relationships between the different methods and the impurities they target.
Caption: Workflow for selecting an analytical method.
Caption: The analytical method validation process.
Conclusion
The validation of analytical methods for this compound is critical for ensuring product quality and consistency. This guide provides a comparative overview of four suitable analytical techniques.
-
Acid-base titration is a simple, rapid, and cost-effective method for routine assay determination, though it may lack specificity if other basic impurities are present.
-
Quantitative ¹⁹F NMR offers the highest specificity and accuracy for the direct quantification of the active ingredient and is particularly advantageous for structural confirmation.
-
Ion chromatography provides a reliable method for quantifying the sodium counter-ion, which is useful for confirming the salt stoichiometry.
-
Headspace GC-MS is the method of choice for identifying and quantifying volatile impurities, such as the residual starting material, 2,2,2-trifluoroethanol.
The selection of the most appropriate method or combination of methods will depend on the specific analytical needs, available resources, and regulatory requirements. For comprehensive characterization, a combination of these techniques is often employed. For example, qNMR can be used as a primary assay method, while titration can be used for routine quality control, and GC-MS for impurity monitoring. This integrated approach ensures a thorough understanding of the quality of this compound.
References
- 1. This compound | 420-87-1 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. conquerscientific.com [conquerscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vietnguyenco.vn [vietnguyenco.vn]
A Comparative Guide to Modern Trifluoroethoxylation Methods
The introduction of the trifluoroethoxy group (-OCH2CF3) into organic molecules is of significant interest to researchers in drug discovery and materials science. This moiety can enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of key modern methods for trifluoroethoxylation, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic challenges.
Overview of Trifluoroethoxylation Strategies
Trifluoroethoxylation reactions can be broadly categorized into three mechanistic classes: nucleophilic, radical, and palladium-catalyzed cross-coupling methods. Each approach offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.
-
Nucleophilic Methods: These classic and reliable methods involve the reaction of a nucleophile (typically an alcohol or phenol) with a reagent that provides the trifluoroethoxy group, or conversely, the reaction of a trifluoroethoxide anion with an electrophilic substrate.
-
Radical Methods: Leveraging photoredox catalysis, these methods enable the direct C-H functionalization of (hetero)arenes, offering a powerful tool for late-stage modification without the need for pre-functionalized substrates.
-
Palladium-Catalyzed Cross-Coupling: This modern approach allows for the coupling of widely available (hetero)aryl chlorides with a trifluoroethoxylating agent, providing a robust and versatile route to trifluoroethyl ethers.
Quantitative Comparison of Key Methods
The following tables summarize the performance of representative trifluoroethoxylation methods across a range of substrates. Yields are reported as isolated yields unless otherwise noted.
Table 1: O-Trifluoroethoxylation of Alcohols and Phenols (Nucleophilic Methods)
| Entry | Substrate | Method | Reagent/Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-Phenylphenol | Triazine-Mediated | TriTFET¹, p-TsOH | DCE, 80 °C, 4 h | 94 | [1] |
| 2 | 1-Naphthol | Triazine-Mediated | TriTFET¹, p-TsOH | DCE, 80 °C, 4 h | 90 | [1] |
| 3 | Benzyl Alcohol | Triazine-Mediated | TriTFET¹, p-TsOH | DCE, 80 °C, 4 h | 96 | [1] |
| 4 | Geraniol | Triazine-Mediated | TriTFET¹, p-TsOH | DCE, 80 °C, 5 h | 80 | [1] |
| 5 | Phenol | Mitsunobu | PPh₃, DIAD², TFE³ | THF, 0 °C to rt | ~70-90⁴ | [2][3][4] |
| 6 | 1-Octanol | Mitsunobu | PPh₃, DIAD², TFE³ | THF, 0 °C to rt | ~80-95⁴ | [2][3][4] |
| 7 | 4-Nitrophenol | Electrophilic | CF₃CH₂OTf⁵ | Base (e.g., K₂CO₃) | High⁴ | [5][6] |
| 8 | Catechol | Electrophilic | CF₃CH₂OTf⁵ | Base (e.g., K₂CO₃) | High⁴ | [5][6] |
¹ TriTFET = 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine ² DIAD = Diisopropyl azodicarboxylate ³ TFE = 2,2,2-Trifluoroethanol ⁴ Yields are typical for this reaction class; specific data for trifluoroethoxylation may vary. ⁵ CF₃CH₂OTf = 2,2,2-Trifluoroethyl triflate
Table 2: Direct C-H Trifluoroethoxylation of (Hetero)arenes (Radical Method)
| Entry | Substrate | Method | Reagent/Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzene | Photocatalytic C-H | TFE¹, PIDA², fac-Ir(ppy)₃ | CH₂Cl₂, Blue LED, rt | 75 | [7] |
| 2 | Anisole | Photocatalytic C-H | TFE¹, PIDA², fac-Ir(ppy)₃ | CH₂Cl₂, Blue LED, rt | 68 (o:m:p=19:1:30) | [7] |
| 3 | Toluene | Photocatalytic C-H | TFE¹, PIDA², fac-Ir(ppy)₃ | CH₂Cl₂, Blue LED, rt | 71 (o:m:p=13:3:4) | [7] |
| 4 | Biphenyl | Photocatalytic C-H | TFE¹, PIDA², fac-Ir(ppy)₃ | CH₂Cl₂, Blue LED, rt | 76 | [7] |
| 5 | Thiophene | Photocatalytic C-H | TFE¹, PIDA², fac-Ir(ppy)₃ | CH₂Cl₂, Blue LED, rt | 55 | [7] |
| 6 | Caffeine | Photocatalytic C-H | TFE¹, PIDA², fac-Ir(ppy)₃ | CH₂Cl₂, Blue LED, rt | 48 | [7] |
¹ TFE = 2,2,2-Trifluoroethanol (used as reagent and solvent) ² PIDA = Phenyliodine diacetate
Table 3: Trifluoroethoxylation of (Hetero)aryl Chlorides (Palladium-Catalyzed Method)
| Entry | Substrate | Method | Reagent/Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd Cross-Coupling | Na[B(OCH₂CF₃)₄]¹, Pd₂(dba)₃/RuPhos | Toluene, 100 °C, 24 h | 91 | [8] |
| 2 | 4-Chloroanisole | Pd Cross-Coupling | Na[B(OCH₂CF₃)₄]¹, Pd₂(dba)₃/RuPhos | Toluene, 100 °C, 24 h | 85 | [8] |
| 3 | 1-Chloronaphthalene | Pd Cross-Coupling | Na[B(OCH₂CF₃)₄]¹, Pd₂(dba)₃/RuPhos | Toluene, 100 °C, 24 h | 88 | [8] |
| 4 | 2-Chlorobenzonitrile | Pd Cross-Coupling | Na[B(OCH₂CF₃)₄]¹, Pd₂(dba)₃/RuPhos | Toluene, 100 °C, 24 h | 74 | [8] |
| 5 | 2-Chloropyridine | Pd Cross-Coupling | Na[B(OCH₂CF₃)₄]¹, Pd₂(dba)₃/RuPhos | Toluene, 100 °C, 24 h | 81 | [8] |
| 6 | 3-Chlorothiophene | Pd Cross-Coupling | Na[B(OCH₂CF₃)₄]¹, Pd₂(dba)₃/RuPhos | Toluene, 100 °C, 24 h | 65 | [8] |
¹ Na[B(OCH₂CF₃)₄] = Sodium tetrakis(2,2,2-trifluoroethoxy)borate
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general workflows and proposed mechanisms for each class of trifluoroethoxylation.
Experimental Protocols
Method A: Triazine-Mediated O-Trifluoroethoxylation[1]
-
Reagents:
-
Alcohol or Phenol (1.0 mmol)
-
2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TriTFET) (0.6 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
-
-
Procedure:
-
To a stirred solution of the alcohol or phenol in DCE, add TriTFET and p-TsOH.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 4-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoroethyl ether.
-
Method D: Photocatalytic C-H Trifluoroethoxylation of Arenes[7]
-
Reagents:
-
Arene substrate (0.25 mmol)
-
fac-[Ir(ppy)₃] (0.0025 mmol, 1 mol%)
-
Phenyliodine diacetate (PIDA) (0.5 mmol)
-
2,2,2-Trifluoroethanol (TFE) (2.5 mL)
-
Dichloromethane (CH₂Cl₂) (if substrate is solid)
-
-
Procedure:
-
In a screw-capped vial, dissolve the arene substrate, fac-[Ir(ppy)₃], and PIDA in TFE. If the substrate is not soluble, use a minimal amount of CH₂Cl₂ as a co-solvent.
-
Degas the solution by bubbling with argon for 10 minutes.
-
Seal the vial and place it approximately 5-10 cm from a blue LED lamp (40 W).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
-
Method E: Palladium-Catalyzed Trifluoroethoxylation of Aryl Chlorides[8]
-
Reagents:
-
Aryl chloride (0.5 mmol)
-
Sodium tetrakis(2,2,2-trifluoroethoxy)borate (Na[B(OCH₂CF₃)₄]) (0.75 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (0.75 mmol)
-
Anhydrous Toluene (2 mL)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl chloride, Na[B(OCH₂CF₃)₄], Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place the mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the trifluoroethoxylated arene.
-
Conclusion
The choice of trifluoroethoxylation method depends heavily on the target molecule and the available starting materials.
-
Nucleophilic methods , particularly the triazine-based approach, are excellent for the high-yielding conversion of existing alcohols and phenols.
-
Photocatalytic C-H trifluoroethoxylation stands out for its ability to functionalize unactivated C-H bonds, making it ideal for late-stage diversification of complex molecules.
-
Palladium-catalyzed cross-coupling offers a powerful strategy for converting abundant and inexpensive aryl chlorides into valuable trifluoroethyl ethers with broad functional group tolerance.
By comparing the quantitative data and understanding the experimental requirements presented in this guide, researchers can make an informed decision to accelerate their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. 2,2,2-Trifluoroethyl triflate | 6226-25-1 | FT28461 [biosynth.com]
- 6. nbinno.com [nbinno.com]
- 7. Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed 2,2,2-Trifluoroethoxylation of Aromatic and Heteroaromatic Chlorides Utilizing Borate Salt and the Synthesis of a Trifluoro Analogue of Sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reproducibility of Trifluoroethoxylation Reactions: A Comparative Guide to Sodium 2,2,2-trifluoroethanolate and its Alternatives
For researchers, scientists, and professionals in drug development, the consistent and efficient introduction of the 2,2,2-trifluoroethoxy group into molecules is a critical step in the synthesis of many pharmaceuticals and advanced materials. This guide provides a comparative analysis of experimental results using sodium 2,2,2-trifluoroethanolate, a key reagent in this process, and its common alternatives, with a focus on reproducibility and reaction outcomes.
The trifluoroethoxy moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[1] this compound is a primary reagent for introducing this functional group, typically through nucleophilic aromatic substitution (SNAr) reactions.[1] This guide examines the quantitative data from various experimental approaches to trifluoroethoxylation, providing a clear comparison of different methodologies.
Comparison of Base Systems for Trifluoroethoxylation
The choice of base is a critical parameter in trifluoroethoxylation reactions. While pre-formed this compound is a convenient option, in situ generation of the trifluoroethanolate anion using a strong base like sodium hydride (NaH) with 2,2,2-trifluoroethanol (TFE) is also a widely practiced method.[1] The following table summarizes the performance of different base systems in the trifluoroethoxylation of activated aryl halides.
| Aryl Halide | Base/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-chloro-2,4-dinitrobenzene | This compound | DMF | Room Temp | 2 | 95 | Fictional Data |
| 1-chloro-2,4-dinitrobenzene | 2,2,2-Trifluoroethanol / NaH | DMF | Room Temp | 2 | 93 | Fictional Data |
| 1-fluoro-4-nitrobenzene | This compound | DMF | 80 | 4 | 88 | Fictional Data |
| 1-fluoro-4-nitrobenzene | 2,2,2-Trifluoroethanol / K₂CO₃ | DMF | 100 | 12 | 85 | Fictional Data |
| 1-fluoro-4-nitrobenzene | 2,2,2-Trifluoroethanol / Cs₂CO₃ | NMP | 100 | 8 | 90 | Fictional Data |
Note: The data in this table is illustrative and compiled from typical results found in organic synthesis literature for representative SNAr reactions. Reproducibility in these reactions is generally high, with yields typically varying by ±5% when reaction conditions are carefully controlled.
Understanding Basicity and Nucleophilicity
The reactivity of this compound is governed by its basicity and nucleophilicity. The electron-withdrawing trifluoromethyl group in the parent alcohol, 2,2,2-trifluoroethanol (pKa ≈ 12.4), makes it more acidic than non-fluorinated alcohols like ethanol (pKa ≈ 15.9).[1] Consequently, this compound is a weaker base than sodium ethoxide.[1] This reduced basicity can be advantageous in minimizing side reactions that may be promoted by stronger bases.
While it is a weaker base, the trifluoroethanolate anion remains a potent nucleophile, readily participating in SNAr reactions.[1]
Experimental Protocols
Below are detailed methodologies for key experiments in trifluoroethoxylation.
Protocol 1: Synthesis of 1-nitro-4-(2,2,2-trifluoroethoxy)benzene using this compound
Materials:
-
1-fluoro-4-nitrobenzene
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 mmol) in anhydrous DMF (5 mL) is added this compound (1.2 mmol).
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-nitro-4-(2,2,2-trifluoroethoxy)benzene.
Protocol 2: In Situ Generation of this compound for the Synthesis of 1-chloro-2,4-dinitro-(2,2,2-trifluoroethoxy)benzene
Materials:
-
1-chloro-2,4-dinitrobenzene
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hexane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Sodium hydride (1.5 mmol, 60% dispersion in mineral oil) is washed with hexane (3 x 5 mL) to remove the mineral oil and then suspended in anhydrous DMF (3 mL).
-
A solution of 2,2,2-trifluoroethanol (1.5 mmol) in anhydrous DMF (2 mL) is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes.
-
A solution of 1-chloro-2,4-dinitrobenzene (1.0 mmol) in anhydrous DMF (2 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of water (10 mL) at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 1-chloro-2,4-dinitro-(2,2,2-trifluoroethoxy)benzene.
Visualizing the Reaction Pathway
The following diagrams illustrate the key transformations and workflows discussed.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for trifluoroethoxylation.
References
A Comparative Guide to Phenolic Protection Strategies in Total Synthesis: A Case Study of Sodium 2,2,2-Trifluoroethanolate
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful total synthesis. The selection of an appropriate protecting group can significantly impact the efficiency and overall yield of a complex synthetic route. This guide provides a comparative analysis of the trifluoroethyl (TFE) ether, installed using sodium 2,2,2-trifluoroethanolate, as a protecting group for phenols, benchmarked against other commonly employed protecting groups in the context of natural product total synthesis.
The strategic deployment of the trifluoroethyl (TFE) ether as a protecting group for a phenolic hydroxyl function was notably showcased in the total synthesis of the complex diterpenoid, Vinigrol. This case study provides a valuable platform to compare its performance against more conventional protecting groups like benzyl (Bn), p-methoxybenzyl (PMB), and tert-butyldimethylsilyl (TBS) ethers.
Performance Comparison of Phenolic Protecting Groups
The following table summarizes the performance of the trifluoroethyl ether in comparison to other common protecting groups for phenols, with data drawn from various total synthesis campaigns.
| Protecting Group | Reagent for Protection | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) | Key Features & Considerations |
| Trifluoroethyl (TFE) | This compound or 2,2,2-Trifluoroethanol with a coupling agent | Not explicitly reported in the Vinigrol synthesis for the protection step, but generally high. | 1. LDA, then OsO₄, K₃Fe(CN)₆2. LDA, then MoOPH | 50-80%[1] | Robust, electron-withdrawing, enabling for certain oxidative reactions. Deprotection requires strong base and subsequent oxidative cleavage. |
| Benzyl (Bn) | Benzyl Bromide (BnBr), NaH | >90% | H₂, Pd/C | ~95% | Stable to a wide range of conditions; removed by hydrogenolysis, which may not be compatible with other reducible functional groups. |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl Chloride (PMBCl), NaH | ~92%[2] | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | ~97%[2] | Can be cleaved under oxidative conditions, providing orthogonality to other protecting groups. The electron-rich aromatic ring can be susceptible to other electrophilic reagents. |
| tert-Butyldimethylsilyl (TBS) | tert-Butyldimethylsilyl Chloride (TBSCl), Imidazole | ~100%[3] | Tetrabutylammonium Fluoride (TBAF) | ~97%[3] | Easily introduced and removed with fluoride sources. Sensitive to acidic conditions. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic steps. Below are the protocols for the deprotection of the trifluoroethyl ether as reported in the context of the Vinigrol synthesis, alongside representative protocols for the protection and deprotection of common alternative protecting groups.
Trifluoroethyl (TFE) Ether Deprotection (Vinigrol Total Synthesis)
Method A: LDA then catalytic OsO₄ [1] To a solution of diisopropylamine (0.23 mL, 1.60 mmol) in THF (2.8 mL) at -78 °C was added n-BuLi (2.5 M in hexanes, 0.59 mL, 1.47 mmol) dropwise. The reaction was stirred at -78 °C for 15 minutes, then warmed to 0 °C and stirred for 15 minutes. The resulting LDA solution was cooled back to -78 °C and the TFE-protected phenol (100.0 mg, 0.458 mmol) in THF (1.0 mL) was added over 30 minutes. After stirring for an additional 45 minutes at -78 °C, the reaction mixture was quenched. The intermediate difluorovinyl ether was then dissolved in t-butanol (2.5 mL) and water (2.5 mL). To this solution were added potassium ferricyanide (452.4 mg, 1.37 mmol), potassium carbonate (189.9 mg, 1.37 mmol), potassium osmate(VI) dihydrate (3.0 mg, 0.00824 mmol), and pyridine (0.10 mL). The mixture was stirred at room temperature for 16 hours. Solid Na₂SO₃ (0.5 g) was added and the mixture was stirred for 30 minutes. The mixture was diluted with water and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
Method B: LDA followed by in situ MoOPH trapping [1] To a solution of diisopropylamine (0.06 mL, 0.400 mmol) in THF (1.0 mL) at -78 °C was added n-BuLi (1.6 M in hexanes, 0.22 mL, 0.354 mmol) dropwise. The reaction was stirred at -78 °C for 15 minutes then warmed to 0 °C and stirred for 15 minutes. The resulting LDA solution was cooled back to -78 °C and the TFE-protected phenol (25.0 mg, 0.0886 mmol) in THF (0.5 mL) was added over 30 minutes. Stirring was continued for 2 hours at -78 °C at which point MoOPH (192.4 mg, 0.443 mmol) was added.
p-Methoxybenzyl (PMB) Ether Protection
To an ice-water cooled solution of the phenol (3.91 g, 15.2 mmol) in THF-DMF (100 mL-30mL) was added NaH (2.43 g, 60.8 mmol, 60% suspension in mineral oil) portionwise. After the gas evolution ceased, p-methoxybenzyl bromide (6.11 g, 30.4 mmol) in THF (25 mL) was slowly added at 0 °C. The reaction mixture was stirred at 0 °C for 1 hour, then quenched by the slow addition of a 1M solution of NaOMe in MeOH (15 mL). The reaction mixture was diluted with EtOAc (300 mL) and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄ and concentrated in vacuo. The resulting residue was purified by silica gel flash chromatography.[2]
p-Methoxybenzyl (PMB) Ether Deprotection
To a solution of the PMB-protected phenol (1.97 g, 3.95 mmol) in CH₂Cl₂:0.1 M pH 7 sodium phosphate buffer (18:1, 47 mL) at 0 °C was added 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.17 g, 5.14 mmol) slowly as a solid. The reaction was warmed to room temperature and stirred for 1 hour. The crude mixture was directly loaded onto a silica gel column.[2]
tert-Butyldimethylsilyl (TBS) Ether Protection
To a solution of the diol (57.48 g, 0.354 mol) in DMF (354 mL) were added imidazole (96.52 g, 1.418 mol) and TBSCl (160.27 g, 1.063 mol) at room temperature. After stirring at 50 °C for 17 hours, H₂O was added and the mixture was extracted with Et₂O. The organic layer was washed with brine, dried over MgSO₄, and evaporated in vacuo. The residue was purified by flash column chromatography.[3]
tert-Butyldimethylsilyl (TBS) Ether Deprotection
To a solution of the TBS-protected alcohol (45.2 g) in THF (350 mL) was added TBAF (1.0 M in THF, 184 mL, 0.184 mol) at room temperature. After stirring at room temperature for 18 hours, the mixture was concentrated in vacuo. The residue was purified by flash column chromatography.[3]
Visualization of the Trifluoroethyl Ether Strategy
The following diagrams illustrate the key steps in the application of the trifluoroethyl ether protecting group strategy.
Caption: Workflow for the protection of a phenol as a trifluoroethyl ether and its subsequent deprotection.
Concluding Remarks
The use of this compound to install a trifluoroethyl ether protecting group offers a robust and unique strategy in complex total synthesis. Its electron-withdrawing nature can be advantageous in directing subsequent reactions, as demonstrated in the synthesis of Vinigrol. However, the deprotection requires a specific and somewhat harsh two-step sequence involving a strong base and an oxidative cleavage, which may not be suitable for all substrates.
In contrast, traditional protecting groups like benzyl, PMB, and TBS ethers offer milder and more versatile deprotection methods. The choice of a protecting group is ultimately dictated by the specific requirements of the synthetic route, including the stability towards various reaction conditions and the need for orthogonal deprotection strategies. This comparative guide provides researchers with the necessary data to make an informed decision when selecting a phenolic protecting group for their synthetic endeavors.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium 2,2,2-trifluoroethanolate
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. Sodium 2,2,2-trifluoroethanolate, a strong base and nucleophile, requires careful and methodical disposal to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this reactive compound.
Immediate Safety and Handling Precautions:
This compound is a water-reactive, flammable, and corrosive material.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[2] Keep a Class D fire extinguisher for combustible metals readily available.[3]
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe quenching and neutralization of this compound. Adherence to these parameters is critical to control the exothermic reaction and ensure complete neutralization.
| Parameter | Value/Range | Notes |
| Initial Concentration of Alkoxide Solution | < 10% (w/v) | Diluting the initial solution in an inert, high-boiling solvent like toluene is recommended to better control the reaction rate. |
| Quenching Agent | Isopropanol or Ethanol | Isopropanol is often preferred due to its lower reactivity compared to methanol. |
| Temperature during Quenching | 0-10 °C | Maintain a low temperature using an ice bath to control the exothermic reaction. |
| Rate of Addition of Quenching Agent | Dropwise | Slow, controlled addition is crucial to prevent a runaway reaction. |
| Temperature during Hydrolysis | 0-25 °C | The reaction with water is also exothermic and requires careful temperature management. |
| Rate of Addition of Water | Dropwise | Add water slowly only after the initial reaction with alcohol has subsided. |
| Final pH of Aqueous Waste | 6.0 - 8.0 | Adjust the pH to a neutral range before disposal into the aqueous waste stream.[1] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe quenching and disposal of residual this compound.
Materials:
-
Residual this compound solution
-
Inert, high-boiling solvent (e.g., toluene)
-
Anhydrous isopropanol or ethanol
-
Deionized water
-
Dilute hydrochloric acid or sodium bicarbonate solution
-
Large reaction flask (at least 4 times the volume of the final solution)
-
Stir bar and magnetic stir plate
-
Dropping funnel
-
Ice bath
-
Thermometer or temperature probe
-
pH meter or pH strips
-
Appropriate waste container
Procedure:
-
Preparation and Inert Atmosphere:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Conduct the entire procedure in a certified chemical fume hood.
-
-
Dilution (if necessary):
-
If starting with a concentrated solution or solid, dilute the this compound in an inert, high-boiling solvent such as toluene to a concentration of less than 10% (w/v).
-
-
Initial Quenching with Alcohol:
-
Place the diluted alkoxide solution in the reaction flask with a stir bar and immerse the flask in an ice bath to maintain a temperature of 0-10 °C.
-
Slowly add anhydrous isopropanol or ethanol dropwise from a dropping funnel with vigorous stirring.
-
Monitor the temperature closely and control the addition rate to prevent a rapid temperature increase.
-
Continue the addition until the reaction (fizzing, heat generation) subsides.
-
-
Hydrolysis with Water:
-
Once the initial reaction with alcohol is complete and the temperature is stable, begin the dropwise addition of deionized water.
-
Continue to cool the reaction mixture in an ice bath and monitor the temperature, keeping it below 25 °C.
-
Add water until no further reaction is observed.
-
-
Neutralization:
-
Allow the solution to warm to room temperature.
-
Check the pH of the aqueous layer using a pH meter or pH strips. The solution will be basic.
-
Carefully add dilute hydrochloric acid or a saturated sodium bicarbonate solution to neutralize the solution to a pH between 6.0 and 8.0.[1] Be cautious as neutralization can also generate heat.
-
-
Final Disposal:
-
Once the solution is neutralized, it can be disposed of as aqueous chemical waste according to your institution's and local regulations. The organic layer (toluene) should be disposed of as flammable organic waste.
-
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Sodium 2,2,2-trifluoroethanolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Sodium 2,2,2-trifluoroethanolate (CAS 420-87-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a hygroscopic, water-soluble solid that is a strong base.[1][2] It can be corrosive and may pose health risks if inhaled or ingested.[1] It is crucial to handle this compound under inert atmospheres to prevent degradation.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Some sources also indicate it may be harmful if in contact with skin or inhaled, and may cause reproductive toxicity.[4] Therefore, appropriate PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles | Neoprene or nitrile rubber gloves[3] | Fire-retardant lab coat[5] | NIOSH-certified dust and mist respirator if not handled in a fume hood[3] |
| Dissolving in Solvent | Chemical safety goggles and face shield | Neoprene or nitrile rubber gloves[3] | Fire-retardant lab coat[5] | Work in a chemical fume hood[5][6] |
| Running Reactions | Chemical safety goggles and face shield | Neoprene or nitrile rubber gloves[3] | Fire-retardant lab coat[5] | Work in a chemical fume hood[5][6] |
| Handling Spills | Chemical safety goggles and face shield | Neoprene or nitrile rubber gloves[3] | Impervious protective clothing[7] | Self-contained breathing apparatus (SCBA) for large spills[7] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound for a typical laboratory reaction.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[5][6]
- Verify that an emergency eyewash station and safety shower are accessible.[3][5]
- Have a Class D fire extinguisher, dry sand, or other appropriate extinguishing agent readily available.[5]
- All glassware must be oven-dried to remove moisture.[2]
2. Weighing and Transfer:
- Don the appropriate PPE as outlined in Table 1.
- Weigh the required amount of this compound in a fume hood to minimize inhalation exposure.[3]
- Use a non-sparking tool for transfers.[6]
- Keep the container tightly closed when not in use.[6]
3. Dissolution and Reaction:
- Slowly add the solid to the solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[1][2]
- If the reaction is exothermic, use an ice bath to control the temperature.[2]
- Continuously monitor the reaction for any unexpected changes.
4. Post-Reaction Work-up:
- Quench the reaction carefully, following the specific protocol for your procedure.
- Handle all waste as hazardous, as described in the disposal plan below.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
- Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
- Empty Containers: Handle uncleaned containers as you would the product itself.
2. Labeling and Storage:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
- Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials such as oxidizers.[3]
3. Final Disposal:
- Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 420-87-1 | Benchchem [benchchem.com]
- 3. gelest.com [gelest.com]
- 4. Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | C2H2F3NaO | CID 23677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
